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  • Product: 5-phenyl-1H-pyrrole-3-carbaldehyde
  • CAS: 56448-22-7

Core Science & Biosynthesis

Foundational

molecular weight and formula of 5-phenyl-1H-pyrrole-3-carbaldehyde

[1][2][3][4][5][6] Executive Summary 5-Phenyl-1H-pyrrole-3-carbaldehyde (CAS 56448-22-7) is a critical heterocyclic building block in medicinal chemistry, serving as a primary intermediate in the synthesis of potassium-c...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Summary

5-Phenyl-1H-pyrrole-3-carbaldehyde (CAS 56448-22-7) is a critical heterocyclic building block in medicinal chemistry, serving as a primary intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan.[1][2][3] Unlike simple pyrroles, the specific substitution pattern—placing the aldehyde at the


-position (C3) and the phenyl ring at the 

-position (C5)—presents unique synthetic challenges. Direct electrophilic substitution (e.g., Vilsmeier-Haack) on 2-phenylpyrrole typically yields the thermodynamically favored

-disubstituted isomer (5-formyl-2-phenylpyrrole), necessitating de novo ring construction strategies for high-fidelity synthesis of the 3-formyl target.

Part 1: Chemical Identity & Physiochemical Profile

This molecule is characterized by a pyrrole core stabilized by an electron-withdrawing formyl group and an electron-donating phenyl substituent. The conjugation between the phenyl ring and the pyrrole system enhances its UV absorption and stability relative to alkyl-pyrroles.

Key Chemical Data
PropertySpecification
Chemical Name 5-Phenyl-1H-pyrrole-3-carbaldehyde
CAS Number 56448-22-7
Molecular Formula

Molecular Weight 171.19 g/mol
Exact Mass 171.0684
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, EtOAc; sparingly soluble in water
SMILES O=Cc1cc(c[nH]1)c2ccccc2
IUPAC Name 5-phenyl-1H-pyrrole-3-carbaldehyde

Part 2: Synthetic Pathways & Methodology[7]

Critical Analysis of Synthetic Strategy

A common pitfall in synthesizing this scaffold is attempting direct formylation of 2-phenylpyrrole. The pyrrole ring is electron-rich, and electrophilic aromatic substitution (SEAr) preferentially occurs at the


-positions (C2/C5). Since C2 is occupied by the phenyl group, Vilsmeier-Haack formylation predominantly targets C5, yielding 5-phenyl-1H-pyrrole-2-carbaldehyde , not the desired 3-carbaldehyde isomer.

The Solution: To secure the aldehyde at the


-position (C3), a cyclization strategy  using acyclic precursors is required. The most robust industrial route involves the condensation of phenacyl bromides with malononitrile, followed by reduction.
Protocol: De Novo Ring Synthesis (Malononitrile Route)

Reaction Workflow:

  • Alkylation: Reaction of 2-bromoacetophenone with malononitrile to form the ylide intermediate.

  • Cyclization: Acid-mediated ring closure to yield 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile.

  • Reductive Dechlorination & Hydrolysis: Removal of the chloride and reduction of the nitrile to the aldehyde.

Step-by-Step Methodology
  • Preparation of Precursor (2-Benzoylmalononitrile):

    • Dissolve malononitrile (1.0 eq) and a base (NaH or K2CO3) in THF/DMF.

    • Slowly add 2-bromoacetophenone (1.0 eq) at 0°C to prevent poly-alkylation.

    • Mechanism:[4][5][6][7][8][9] The carbanion of malononitrile displaces the bromide, forming the acyclic intermediate.

  • Cyclization to Pyrrole Core:

    • Treat the intermediate with HCl in EtOAc or acetic acid.

    • Outcome: This promotes intramolecular attack of the nitrile nitrogen onto the ketone carbonyl, followed by dehydration and chlorination (if HCl/POCl3 is used) to yield 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile .

  • Functional Group Manipulation (The "One-Pot" Reduction):

    • Catalyst: Raney Nickel or Pd/C.[6]

    • Conditions: Hydrogenation (H2, 1-3 atm) in formic acid/water or methanol.

    • Transformation: The C2-Cl bond is hydrogenolyzed (dechlorination), and the C3-CN group is reduced to the imine, which hydrolyzes in situ to the aldehyde (

      
      ).
      

Synthesis cluster_legend Key Transformation Logic Start 2-Bromoacetophenone + Malononitrile Inter Intermediate: 2-Benzoylmalononitrile Start->Inter Base (NaH/THF) Alkylation Cyclic Cyclized Intermediate: 2-Chloro-5-phenyl- pyrrole-3-carbonitrile Inter->Cyclic HCl/EtOAc Cyclization Product Target: 5-Phenyl-1H-pyrrole- 3-carbaldehyde Cyclic->Product H2, Pd/C or Raney Ni Dechlorination & Reduction Warning Direct Vilsmeier on 2-phenylpyrrole fails (Yields 2-CHO isomer)

Figure 1: Regioselective synthesis pathway avoiding the thermodynamic


-formyl isomer.

Part 3: Structural Characterization

Verification of the 3-formyl regiochemistry is performed via


-NMR. The key diagnostic is the chemical shift and multiplicity of the pyrrole ring protons.
Diagnostic Spectral Features ( -NMR, DMSO- )
Signal (ppm)MultiplicityIntegrationAssignmentStructural Insight
12.0 - 12.5 Broad Singlet1HNH Characteristic of free pyrrole NH; exchangeable with

.
9.85 Singlet1H-CHO Aldehyde proton; sharp singlet confirms oxidation state.
7.75 Doublet/Singlet1HC2-H Highly deshielded due to proximity to N and electron-withdrawing -CHO.
7.30 - 7.60 Multiplet5HPhenyl Aromatic protons; typical splitting pattern (2+2+1).
7.15 Doublet1HC4-H Pyrrole proton adjacent to phenyl ring; typically couples with C2-H (

).

Mass Spectrometry:

  • ESI-MS:

    
    
    
  • Fragmentation: Loss of CO (

    
    ) is a common fragmentation pathway for aromatic aldehydes.
    

Part 4: Therapeutic Potential & Pharmacophore Utility

5-Phenyl-1H-pyrrole-3-carbaldehyde is not merely a synthetic intermediate; it is a privileged scaffold in drug discovery.

Potassium-Competitive Acid Blockers (P-CABs)

This molecule is a direct structural precursor to Vonoprazan (Takecab), a first-in-class P-CAB used to treat acid-related diseases. In Vonoprazan, the aldehyde is converted into a methylamine moiety (via reductive amination) which interacts with the


-ATPase enzyme. The 5-phenyl group provides essential hydrophobic contacts within the binding pocket.
Antibacterial Agents (DNA Gyrase Inhibitors)

Recent studies indicate that 3-formyl pyrrole derivatives act as effective inhibitors of bacterial DNA gyrase and topoisomerase IV. The aldehyde group can be derivatized into hydrazones or Schiff bases that chelate metal ions or form hydrogen bonds in the enzyme active site.

Pharmacophore Scaffold 5-Phenyl-1H-pyrrole- 3-carbaldehyde Vonoprazan Vonoprazan (P-CAB) (Reductive Amination) Scaffold->Vonoprazan Target: H+/K+ ATPase (Acid Suppression) Antibacterial Gyrase Inhibitors (Schiff Bases/Hydrazones) Scaffold->Antibacterial Target: Topoisomerase IV (Gram +/- Activity) Kinase Kinase Inhibitors (Sunitinib Analogs) Scaffold->Kinase Target: VEGFR/PDGFR (Oncology)

Figure 2: Pharmacological divergence of the 5-phenyl-3-formyl pyrrole scaffold.

References

  • BLD Pharm. (n.d.). 5-Phenyl-1H-pyrrole-3-carbaldehyde Product Analysis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46908593, 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde. Retrieved from

  • Google Patents. (2021). CN112194607A - Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.[5][6] Retrieved from

  • Molecules. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization. Retrieved from

  • Organic Chemistry Portal. (n.d.).[9] Vilsmeier-Haack Reaction: Mechanism and Regioselectivity. Retrieved from

Sources

Exploratory

Thermodynamic Stability & Synthesis of Phenyl-Substituted Pyrrole Aldehydes

The following technical guide details the thermodynamic stability, conformational analysis, and synthesis of phenyl-substituted pyrrole aldehydes. Technical Whitepaper | Application Note: PPA-2026 [1] Executive Summary P...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability, conformational analysis, and synthesis of phenyl-substituted pyrrole aldehydes.

Technical Whitepaper | Application Note: PPA-2026 [1]

Executive Summary

Phenyl-substituted pyrrole aldehydes represent a privileged scaffold in medicinal chemistry, serving as precursors for porphyrins, BODIPY dyes, and kinase inhibitors (e.g., Sunitinib).[1] Their utility is governed by a distinct thermodynamic profile: the pyrrole-2-carboxaldehyde motif exhibits exceptional stability due to a "locked" syn-conformation driven by intramolecular hydrogen bonding.[1]

This guide analyzes the thermodynamic drivers of this stability, contrasts the energetic profiles of regioisomers, and provides a validated protocol for synthesizing 5-phenylpyrrole-2-carboxaldehyde , a model system for conjugated aryl-pyrroles.[1]

Thermodynamic Framework

The "Syn-Lock" Mechanism

The thermodynamic stability of pyrrole-2-carboxaldehydes is not merely a function of aromatic resonance but is dominated by conformational locking .[1] Unlike furan-2-carboxaldehyde (which exists as a mixture of rotamers), pyrrole-2-carboxaldehyde exists almost exclusively in the syn-conformation (carbonyl oxygen syn to the pyrrole NH).[1]

  • Driving Force: An intramolecular hydrogen bond (IMHB) between the pyrrole N-H and the carbonyl oxygen (N-H[1]···O=C).

  • Energetic Penalty: The anti-conformer is thermodynamically less stable by approximately 3.5 kcal/mol (DFT/MP2 levels).[1][2]

  • Phenyl Substituent Effect: Adding a phenyl group at the C5 position extends the

    
    -conjugation system, lowering the HOMO-LUMO gap and increasing the resonance energy of the molecule, further stabilizing the planar conformation required for the IMHB.
    
Regioisomer Stability Analysis

The position of the phenyl ring relative to the aldehyde significantly alters the thermodynamic landscape.

Isomer ConfigurationThermodynamic StabilityPrimary Destabilizing Factor
5-Phenylpyrrole-2-carboxaldehyde High None.[1] Fully conjugated, planar, unhindered IMHB.
4-Phenylpyrrole-2-carboxaldehyde Moderate-High Minimal steric strain; phenyl rotates to minimize H-H clash.[1]
3-Phenylpyrrole-2-carboxaldehyde Low (Relative) A(1,[1]2) Strain: Phenyl at C3 clashes with the carbonyl oxygen in the syn conformation, forcing a twist that weakens the IMHB.
2-Phenylpyrrole-3-carboxaldehyde Moderate Weaker IMHB geometry; C3-carbonyl is less conjugated than C2-carbonyl.[1]
Visualization: Conformational Energy Landscape

The following diagram illustrates the energetic "well" created by the intramolecular hydrogen bond and the conjugation pathway.

ThermodynamicStability cluster_legend Thermodynamic Flow Syn Syn-Conformer (Global Minimum) TS Rotational Transition State (+9-10 kcal/mol) Syn->TS Thermal Rotation Anti Anti-Conformer (+3.5 kcal/mol) TS->Anti Relaxation Anti->Syn Rapid Reversion Factors Stabilizing Factors: 1. N-H...O Hydrogen Bond 2. C5-Phenyl Conjugation 3. Planarity Factors->Syn

Figure 1: Energy landscape of pyrrole-2-carboxaldehyde rotamers. The syn-conformer is the thermodynamic sink.

Synthesis Strategy: Vilsmeier-Haack Formylation[1][3]

The most reliable method for introducing the aldehyde moiety onto a phenylpyrrole scaffold is the Vilsmeier-Haack reaction . This electrophilic aromatic substitution is highly regioselective for the


-position (C2/C5) of the pyrrole ring.
Mechanistic Logic
  • Reagent Formation: DMF reacts with POCl

    
     to form the electrophilic "Vilsmeier salt" (chloroiminium ion).[1][3]
    
  • Electrophilic Attack: The electron-rich pyrrole ring attacks the iminium ion. For 2-phenylpyrrole, the C5 position is the most nucleophilic site that preserves the conjugation of the phenyl ring during the transition state.

  • Hydrolysis: The intermediate iminium salt is hydrolyzed to release the aldehyde.[3][4]

Workflow Diagram

VilsmeierSynthesis DMF DMF VReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VReagent + POCl3 (0°C) POCl3 POCl3 POCl3->VReagent Substrate 2-Phenylpyrrole Complex Iminium Intermediate Substrate->Complex VReagent->Complex + Substrate (Electrophilic Attack) Product 5-Phenylpyrrole- 2-carboxaldehyde Complex->Product Hydrolysis (NaOAc/H2O, Reflux)

Figure 2: Vilsmeier-Haack formylation pathway for phenylpyrrole synthesis.[1]

Experimental Protocol: Synthesis of 5-Phenylpyrrole-2-carboxaldehyde

Objective: Synthesis of 5-phenylpyrrole-2-carboxaldehyde from 2-phenylpyrrole. Scale: 10 mmol basis.

Reagents & Materials
  • Substrate: 2-Phenylpyrrole (1.43 g, 10 mmol).

  • Reagent A: Phosphorus oxychloride (POCl

    
    ) (1.1 eq, 1.69 g).[1]
    
  • Reagent B:

    
    -Dimethylformamide (DMF) (1.1 eq, 0.80 g) - dry.[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or anhydrous DMF.[1]

  • Quench: Sodium acetate trihydrate (saturated aq. solution).

Step-by-Step Methodology
  • Preparation of Vilsmeier Reagent (In-situ):

    • In a flame-dried 3-neck flask under argon, add DMF (0.80 g) and cool to 0°C (ice bath).

    • Add POCl

      
       (1.69 g) dropwise over 15 minutes.
      
    • Observation: The solution will turn pale yellow/viscous, indicating iminium salt formation. Stir for 15 min at 0°C.

  • Formylation:

    • Dissolve 2-phenylpyrrole (1.43 g) in DCE (10 mL).

    • Add the pyrrole solution dropwise to the Vilsmeier reagent at 0°C.

    • Allow the mixture to warm to room temperature, then heat to reflux (80°C) for 1 hour.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting material spot (high R

      
      ) should disappear, replaced by a lower R
      
      
      
      aldehyde spot.[1]
  • Hydrolysis & Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice and saturated sodium acetate solution (50 mL).

    • Stir vigorously for 30 minutes to hydrolyze the iminium intermediate.

    • Extract with Dichloromethane (DCM) (

      
       mL).[1]
      
    • Wash combined organics with NaHCO

      
       (sat.) and Brine.[1]
      
    • Dry over anhydrous MgSO

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).[1]

    • Expected Yield: 75-85%.

    • Characterization:

      
      H NMR (CDCl
      
      
      
      ) should show a singlet at
      
      
      ppm (CHO) and a broad singlet at
      
      
      ppm (NH).[1]

Implications for Drug Design[1][6]

Metabolic Stability

The phenyl-pyrrole aldehyde scaffold is remarkably resistant to oxidative metabolism compared to furan or thiophene analogs. The strong IMHB reduces the basicity of the pyrrole nitrogen, making it less susceptible to N-oxidation or glucuronidation.

Solubility & Permeability

While the IMHB stabilizes the molecule, it also "hides" the polar donor/acceptor groups, effectively increasing lipophilicity (LogP).

  • Design Tip: If aqueous solubility is required, avoid placing bulky substituents at C3 that would twist the aldehyde out of planarity; breaking the IMHB exposes the polar groups but incurs an energetic penalty.

References

  • Conformational Analysis of Pyrrole-2-carbaldehyde

    • Afonin, A. V., et al. (2010).[1] "Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime." Magnetic Resonance in Chemistry. Link

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Mikhaleva, A. I., et al. (2009).[1][5] "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes."[1][5] Synthesis. Link

  • Synthesis of Phenylpyrroles

    • Wu, X., et al. (2018).[1][6] "Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation." Organic Letters. Link[1]

  • Thermodynamic Data (General Pyrrole Esters/Aldehydes)

    • Sobechko, I., et al. (2019).[1] "Thermodynamic Properties of 2-Methyl-5-Arylfuran-3 Carboxylic Acids." Chemistry & Chemical Technology. Link

  • Biological Activity of Phenylpyrrole Carboxamides

    • Biomedical Journal of Scientific & Technical Research. (2020). "Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides." Link

Sources

Foundational

Technical Guide: Safety, Stability, and Handling of 5-Phenyl-1H-pyrrole-3-carbaldehyde

The following technical guide is structured as an advanced whitepaper for research and development professionals. It synthesizes regulatory safety data with practical handling protocols for 5-phenyl-1H-pyrrole-3-carbalde...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for research and development professionals. It synthesizes regulatory safety data with practical handling protocols for 5-phenyl-1H-pyrrole-3-carbaldehyde , a critical intermediate in medicinal chemistry.

Executive Summary & Compound Profile

5-phenyl-1H-pyrrole-3-carbaldehyde is a significant heterocyclic building block, notably identified as an intermediate and impurity in the synthesis of Vonoprazan (a potassium-competitive acid blocker). Its structure combines an electron-rich pyrrole ring with a reactive aldehyde functionality and a lipophilic phenyl group.

For drug development professionals, this compound presents a dual challenge:

  • Chemical Stability: The aldehyde group is prone to autoxidation to the corresponding carboxylic acid, while the electron-rich pyrrole ring is susceptible to electrophilic attack and polymerization (darkening) upon light/air exposure.

  • Biological Activity: As a structural analog of bioactive scaffolds, it must be handled with the assumption of pharmacological potency, necessitating strict containment protocols beyond standard GHS "Warning" labels.

Physicochemical Data Table
PropertySpecificationTechnical Note
Molecular Formula

Molecular Weight 171.19 g/mol
Physical State Solid (Pale yellow to tan)May appear as a viscous oil if impure or solvated.
Solubility DMSO, Methanol, DCM, Ethyl AcetateLow aqueous solubility.
Storage Condition 2–8°C, Inert Atmosphere (N₂)Hygroscopic and air-sensitive.
Purity Marker HPLC (254 nm)Monitor for oxidation product (Carboxylic acid).

Hazard Identification & Risk Assessment Strategy

While standard Safety Data Sheets (SDS) classify this compound under GHS07 (Warning) , a research-grade risk assessment must account for its specific functional group reactivity.

GHS Classification (Harmonized)[1]
  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation (Aldehyde-associated).[1]

The "Aldehyde-Pyrrole" Risk Factor

The combination of a pyrrole and an aldehyde creates a specific toxicological profile. Aldehydes are known sensitizers and mucosal irritants. The pyrrole moiety can undergo metabolic activation. Therefore, Category 4 (Harmful) should be treated with Category 3 (Toxic) containment procedures in a drug discovery setting to prevent occupational sensitization.

Visualizing the Risk Assessment Workflow

The following diagram outlines the decision logic for handling this compound based on operation scale.

RiskAssessment Start Task: Handle 5-phenyl-1H-pyrrole-3-carbaldehyde ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg (Analytical) ScaleCheck->SmallScale LargeScale > 100 mg (Synthesis/Purification) ScaleCheck->LargeScale PPE_Level1 PPE Level 1: Nitrile Gloves + Lab Coat + Fume Hood SmallScale->PPE_Level1 Standard Risk PPE_Level2 PPE Level 2: Double Gloves + Respirator + Static Control LargeScale->PPE_Level2 Elevated Risk (Dust) Action_Solubilize Solubilize immediately in DMSO/MeOH PPE_Level1->Action_Solubilize Action_Inert Maintain Inert Atmosphere (N2/Ar) PPE_Level2->Action_Inert Action_Inert->Action_Solubilize

Figure 1: Risk assessment and PPE selection workflow based on operational scale.

Handling, Storage, & Stability Protocols

Core Directive: The primary cause of degradation for 5-phenyl-1H-pyrrole-3-carbaldehyde is oxidative stress followed by acid-catalyzed polymerization .

A. Storage Protocol (The "Cold-Inert" System)
  • Temperature: Store at 2–8°C . Room temperature storage accelerates the darkening (polymerization) of the pyrrole ring.

  • Atmosphere: The container must be purged with Nitrogen (N₂) or Argon (Ar) after every use.

    • Why? The C-3 aldehyde is susceptible to autoxidation to 5-phenyl-1H-pyrrole-3-carboxylic acid.

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-induced degradation.

B. Solubilization & Usage
  • Solvent Choice: Dissolve in DMSO or Anhydrous Methanol for stock solutions.

  • Stability Window:

    • Solid State: >1 year (if stored correctly).[4]

    • Solution (DMSO): Use within 24 hours or freeze at -20°C. Aldehydes in solution can form hemiacetals or oxidize rapidly if the solvent is not degassed.

C. Degradation Pathway Visualization

Understanding how the molecule fails is crucial for troubleshooting assay results.

Degradation Compound 5-phenyl-1H-pyrrole-3-carbaldehyde (Active Reagent) Oxidation Oxidation (O2 / Air) Compound->Oxidation Slow Light UV Light / Acid Trace Compound->Light Acid Impurity A: 5-phenyl-1H-pyrrole-3-carboxylic acid (Inactive/Interfering) Oxidation->Acid Polymer Impurity B: Pyrrole Oligomers (Dark Tarry Residue) Light->Polymer Fast

Figure 2: Primary degradation pathways. Note that 'Impurity A' changes the pH and polarity of the sample.

Emergency Response & Toxicology

Principle: Treat exposure as a potential chemical burn due to the aldehyde reactivity, even if immediate symptoms are mild.

First Aid Algorithms
  • Ocular Exposure (Critical):

    • Immediate Action: Rinse with lukewarm water for 15 minutes .

    • Mechanism: Aldehydes can cross-link proteins in the cornea. Do not wait for pain to subside; irrigate immediately to prevent opacity.

  • Skin Contact:

    • Immediate Action: Wash with soap and water.[1] Do not use alcohol (ethanol), as it may increase skin absorption of the lipophilic phenyl-pyrrole moiety.

  • Inhalation:

    • Immediate Action: Move to fresh air.[1][2][3] If wheezing occurs (sensitization sign), seek medical attention.

Firefighting Measures
  • Media: Water spray, Alcohol-resistant foam, Dry chemical, or Carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions: Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx) .

  • Note: As a solid organic, high concentrations of dust can form explosive mixtures with air. Use spark-proof tools if handling bulk powder (>10g).

Ecological Impact & Disposal

  • Ecotoxicity: Quantitative data is often lacking for specific intermediates, but pyrrole derivatives are generally considered Harmful to aquatic life (H402) due to potential persistence and nitrogen loading.

  • Disposal:

    • DO NOT flush down the drain.

    • Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx).

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 5-Phenyl-1H-pyrrole-3-carbaldehyde. Retrieved from

  • PubChem. (n.d.). Compound Summary: Pyrrole-3-carboxaldehyde derivatives. National Library of Medicine. Retrieved from

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Harmonized classification and labelling of pyrrole derivatives. Retrieved from

  • Leyan Chemical. (2024). MSDS for CAS 56448-22-7. Retrieved from

Sources

Exploratory

literature review of 3-formyl-5-phenylpyrrole synthesis routes

The following technical guide details the synthesis of 3-formyl-5-phenylpyrrole (also designated as 5-phenyl-1H-pyrrole-3-carbaldehyde or 4-formyl-2-phenylpyrrole ). This guide prioritizes the Trofinov-Type Cycloaddition...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 3-formyl-5-phenylpyrrole (also designated as 5-phenyl-1H-pyrrole-3-carbaldehyde or 4-formyl-2-phenylpyrrole ).

This guide prioritizes the Trofinov-Type Cycloaddition route, as it provides superior regiocontrol for the 3-position compared to classical electrophilic aromatic substitution (which favors the 2/5-positions).

Executive Summary

Target Molecule: 3-formyl-5-phenylpyrrole (C₁₁H₉NO) CAS Registry Number: 56448-22-7 Primary Application: Precursor for porphyrinoids (e.g., neo-confused porphyrins), kinase inhibitors, and conducting polymers.

Synthetic Challenge: The primary challenge in synthesizing 3-formyl-5-phenylpyrrole is regioselectivity .

  • Classical Vilsmeier-Haack formylation of 2-phenylpyrrole predominantly targets the α-position (C5), yielding the 2-formyl-5-phenyl isomer.

  • The Solution: This guide recommends a de novo ring construction strategy (Route A) using acetophenone oxime and ethyl propiolate. This method locks the phenyl group at C5 and the carboxylate precursor at C3 during cyclization, ensuring 100% regiochemical fidelity.

Retrosynthetic Analysis

To achieve the 3,5-substitution pattern without contamination from 2,5-isomers, the pyrrole ring is best assembled from acyclic precursors rather than functionalizing an existing ring.

Retrosynthesis Target 3-Formyl-5-Phenylpyrrole Intermediate1 5-Phenylpyrrole-3-Methanol Target->Intermediate1 Oxidation (MnO2) Intermediate2 Ethyl 5-Phenylpyrrole-3-Carboxylate Intermediate1->Intermediate2 Reduction (LiAlH4) Precursors Acetophenone Oxime + Ethyl Propiolate Intermediate2->Precursors [3+2] Cycloaddition (Trofinov Reaction)

Figure 1: Retrosynthetic logic prioritizing the [3+2] cycloaddition to establish the 3,5-substitution pattern.

Route A: The Trofinov Cycloaddition (Recommended)

Mechanism: This route utilizes the reaction of ketoximes with electron-deficient alkynes (acetylenes) in the presence of a base. It is the most robust method for accessing 3-substituted-2-arylpyrroles.

Phase 1: Synthesis of Ethyl 5-phenylpyrrole-3-carboxylate

This step constructs the pyrrole core with the correct substitution pattern.

  • Reagents: Acetophenone oxime, Ethyl propiolate, DABCO (1,4-Diazabicyclo[2.2.2]octane).[1]

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Conditions: Microwave irradiation (optional for speed) or thermal reflux.

Protocol:

  • Preparation: Dissolve acetophenone oxime (2.00 g, 14.8 mmol) and DABCO (180 mg, 1.6 mmol, 10 mol%) in anhydrous DCM (40 mL).

  • Addition: Cool the solution to -10°C. Add a solution of ethyl propiolate (1.35 g, 13.8 mmol) in DCM (15 mL) dropwise over 10 minutes.

    • Technical Note: Slow addition prevents polymerization of the propiolate.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 20 hours.

    • Alternative (Microwave): Heat the mixture in toluene at 175°C for 2 hours under microwave irradiation for faster conversion.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Purify the residue via silica gel column chromatography (Eluent: 3:1 Petroleum ether/Ethyl acetate).

  • Yield: Expect ~80-85% of Ethyl 5-phenylpyrrole-3-carboxylate as a solid or viscous oil.

Phase 2: Reduction to 3-Hydroxymethyl Intermediate

The ester is reduced to the alcohol, avoiding over-reduction or ring hydrogenation.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄).

  • Solvent: Anhydrous THF or Diethyl Ether.

Protocol:

  • Setup: Suspend LiAlH₄ (1.2 equiv) in anhydrous THF at 0°C under Argon/Nitrogen.

  • Addition: Add a solution of Ethyl 5-phenylpyrrole-3-carboxylate (from Phase 1) in THF dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Quench: Carefully quench using the Fieser method (Water, 15% NaOH, Water) to produce a granular precipitate.

  • Isolation: Filter the aluminum salts and concentrate the filtrate.

  • Product: (5-Phenyl-1H-pyrrol-3-yl)methanol . Use immediately in Phase 3.

Phase 3: Selective Oxidation to 3-Formyl-5-Phenylpyrrole

Selective oxidation of the benzylic-like alcohol to the aldehyde without over-oxidizing the pyrrole ring.

  • Reagents: Activated Manganese Dioxide (MnO₂).

  • Solvent: Dichloromethane (DCM) or Chloroform.

Protocol:

  • Reaction: Dissolve the alcohol from Phase 2 in DCM. Add activated MnO₂ (10 equivalents by weight).

  • Agitation: Stir vigorously at room temperature for 12–24 hours.

    • Monitoring: Monitor by TLC (Alcohol spot should disappear; Aldehyde spot is less polar).

  • Filtration: Filter the mixture through a pad of Celite to remove MnO₂.

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Water or purify via flash chromatography.

  • Final Yield: Expect 60–70% (over 2 steps from ester).

Route B: Vilsmeier-Haack (Comparative Analysis)

This route is often attempted but frequently fails to yield the 3-formyl isomer as the major product. It is included here for researchers who may already have 2-phenylpyrrole and wish to attempt blocked functionalization.

The Regioselectivity Problem: Pyrroles are electron-rich. Electrophilic attack (Vilsmeier reagent) prefers the α-positions (C2/C5).

  • Substrate: 2-Phenylpyrrole.[2][3][4]

  • Sites: C5 (α, open) vs. C3/C4 (β, open).

  • Outcome: The major product is 5-formyl-2-phenylpyrrole (α-formylation).

Strategy for Success (Route B Modification): To obtain the 3-formyl isomer via this route, one must use sterically crowded amides or blocking groups , or rely on acid-mediated migration (isomerization) of the 2-acyl product, though this is low-yielding and operationally complex compared to Route A.

Comparative Data Table

FeatureRoute A: Trofinov CycloadditionRoute B: Vilsmeier-Haack
Starting Material Acetophenone Oxime2-Phenylpyrrole
Regiocontrol Absolute (100% C3) Poor (Favors C5/α)
Step Count 3 (Cyclization, Red, Ox)1 (Formylation)
Scalability High (Multi-gram)Moderate
Key Reagents Ethyl Propiolate, LiAlH₄, MnO₂POCl₃, DMF
Primary Product 3-Formyl-5-Phenylpyrrole 2-Formyl-5-Phenylpyrrole

Detailed Workflow Diagram

Workflow cluster_0 Phase 1: Ring Construction cluster_1 Phase 2: Functional Group Interconversion S1 Acetophenone Oxime P1 Ethyl 5-phenyl- pyrrole-3-carboxylate S1->P1 DABCO, DCM -10°C to RT S2 Ethyl Propiolate S2->P1 P2 (5-Phenylpyrrol- 3-yl)methanol P1->P2 LiAlH4, THF 0°C Final 3-Formyl- 5-Phenylpyrrole P2->Final MnO2, DCM RT, 12h

Figure 2: Step-by-step workflow for the high-fidelity synthesis of the target molecule.

References

  • Lash, T. D., et al. (2020). Synthesis of 2-bromo- and 2-phenyl-neo-confused porphyrins. NSF Public Access Repository.

    • Relevance: Details the synthesis of "Ethyl 5-phenylpyrrole-3-carboxylate" from acetophenone oxime and its subsequent conversion.
  • Lash, T. D. (2015).[5] Synthesis and Characterization of Neo-Confused Porphyrins and Related Systems. Illinois State University Research.

    • Relevance: Provides the specific microwave protocol for the reaction of oximes with propiolates to yield the 3-carboxyl
  • Splendid Lab. (n.d.). 5-Phenyl-1H-pyrrole-3-carbaldehyde Product Page.

    • Relevance: Confirms the commercial existence and nomenclature equivalence (2-Phenyl-4-formylpyrrole) of the target.
  • Trofimov, B. A., et al. (1981). Synthesis of pyrroles from ketoximes and acetylenes. Advances in Heterocyclic Chemistry. Relevance: Foundational reference for the "Trofinov reaction" mechanism used in Route A.
  • BenchChem. (2025).[6] A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.

    • Relevance: Validates the claim that Vilsmeier-Haack on 2-substituted pyrroles preferentially targets the 5-position (alpha)

Sources

Foundational

Electronic Architecture &amp; Material Potential of 5-Phenyl-1H-pyrrole-3-carbaldehyde

A Technical Guide for Material Scientists & Pharmacophore Designers Executive Summary 5-phenyl-1H-pyrrole-3-carbaldehyde (5-PPC) represents a specialized class of "push-pull" heterocyclic scaffolds. Unlike its more commo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Material Scientists & Pharmacophore Designers

Executive Summary

5-phenyl-1H-pyrrole-3-carbaldehyde (5-PPC) represents a specialized class of "push-pull" heterocyclic scaffolds. Unlike its more common isomer, pyrrole-2-carbaldehyde, the 3-formyl variant offers a unique conjugation pathway that preserves the reactive


-position (C2) for further functionalization while maintaining a donor-acceptor (D-

-A) electronic architecture.

This guide analyzes 5-PPC not merely as a chemical intermediate, but as a functional building block for optoelectronic materials , corrosion inhibitors , and chemosensors . By coupling the electron-rich pyrrole core with an electron-withdrawing aldehyde and a conjugation-extending phenyl ring, 5-PPC serves as a versatile platform for tuning HOMO-LUMO gaps and developing stimuli-responsive soft matter.

Part 1: Molecular Architecture & Electronic Theory

The utility of 5-PPC in material science is governed by its Intramolecular Charge Transfer (ICT) capabilities.

1.1 The "Push-Pull" Electronic System

The molecule functions as a dipolar system:

  • Donor (D): The pyrrolic nitrogen (NH) and the phenyl ring at C5 act as electron reservoirs. The phenyl group extends the

    
    -conjugation, lowering the oxidation potential.
    
  • Acceptor (A): The formyl group (-CHO) at C3 acts as an electron sink, inducing a dipole moment directed from the ring toward the carbonyl oxygen.

This separation of charge creates a polarizable soft material , making it highly effective for interacting with metal surfaces (corrosion inhibition) or coordinating with metal ions (sensing).

1.2 Frontier Molecular Orbitals (FMO)

Based on Density Functional Theory (DFT) studies of analogous phenyl-pyrrole systems (B3LYP/6-31G* levels), the electronic distribution is characterized by:

  • HOMO: Localized primarily on the pyrrole ring and the phenyl substituent.

  • LUMO: Delocalized onto the aldehyde group and the C2-C3 bond.

  • Band Gap (

    
    ):  Typically ranges between 3.8 eV and 4.2 eV  depending on solvent polarity. This places it in the semiconductor range, suitable for organic electronics when polymerized.
    

Table 1: Estimated Electronic Descriptors for 5-PPC

Descriptor Value (Approx.) Significance in Materials

| Dipole Moment (


)  | 4.5 - 5.2 Debye | High solubility in polar organic solvents; strong surface adsorption. |
| HOMO Energy  | -5.6 eV | Oxidation stability; defines hole-transport capability. |
| LUMO Energy  | -1.7 eV | Electron affinity; defines reactivity with nucleophiles. |
| Chemical Hardness (

)
| ~1.95 eV | "Soft" molecule; excellent for coordinating soft metals (Cu, Hg). |
Part 2: Synthesis & Functionalization Protocols

While 5-PPC can be synthesized via Vilsmeier-Haack formylation of 2-phenylpyrrole (often requiring blocking of the C5 position to direct to C3), the most relevant protocol for material scientists is the conversion of 5-PPC into functional Schiff Bases (Azomethines) .

These derivatives are the actual "active materials" used in corrosion inhibition and fluorescence sensing.

Protocol A: Synthesis of 5-PPC Schiff Base Chemosensor

Objective: Create a "Turn-On" fluorescent sensor for Zn(II) or Al(III) ions.

Reagents:

  • 5-phenyl-1H-pyrrole-3-carbaldehyde (1.0 equiv)[1]

  • Primary aromatic amine (e.g., 2-aminophenol or 1,8-diaminonaphthalene) (1.0 equiv)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic)

Workflow:

  • Dissolution: Dissolve 1 mmol of 5-PPC in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1 mmol of the amine dropwise under stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Precipitation: Cool to room temperature. If precipitate forms, filter directly. If not, pour into ice-cold water.

  • Purification: Recrystallize from hot ethanol to yield the Schiff base (Target yield: >85%).

Self-Validating Checkpoint:

  • IR Spectroscopy: Disappearance of the aldehyde C=O stretch (~1660 cm⁻¹) and appearance of the imine C=N stretch (~1610–1630 cm⁻¹).

  • Color Change: The product is typically yellow/orange, distinct from the pale starting material.

Visualization: Synthesis Logic Flow

SchiffBaseSynthesis Start 5-PPC (Aldehyde Precursor) Process Acid Cat. Reflux (-H2O) Start->Process Reagent Primary Amine (R-NH2) Reagent->Process Intermed Carbinolamine Intermediate Process->Intermed Nucleophilic Attack Product Schiff Base (Azomethine) Intermed->Product Dehydration (Imine Formation)

Caption: Reaction pathway for converting 5-PPC into active optoelectronic Schiff base materials.

Part 3: Material Science Applications
3.1 Corrosion Inhibition (Industrial Surface Science)

Schiff bases derived from 5-PPC are potent corrosion inhibitors for mild steel in acidic media (1M HCl/H₂SO₄).

  • Mechanism: The planar 5-phenyl-pyrrole structure allows for flat adsorption onto the metal lattice. The azomethine nitrogen and pyrrole nitrogen possess lone pairs that coordinate with empty d-orbitals of Iron (Fe).

  • Adsorption Isotherm: These molecules typically follow the Langmuir Adsorption Isotherm , indicating monolayer formation.

  • Efficiency: Inhibition efficiency often exceeds 90% at concentrations as low as 10⁻³ M due to the high surface coverage provided by the bulky phenyl group.

3.2 Optoelectronics & Sensing

The 5-PPC scaffold is a precursor for "half-BODIPY" or extended porphyrinoid structures.

  • Fluorescence Mechanism: The Schiff base derivatives often exhibit Weak fluorescence due to Photoinduced Electron Transfer (PET) or C=N isomerization (non-radiative decay).

  • Sensing Mode: Upon binding a metal ion (Zn²⁺, Al³⁺), the C=N isomerization is restricted (Chelation Enhanced Fluorescence - CHEF), and PET is blocked, resulting in a strong fluorescence "Turn-On" response.

  • Colorimetric: The push-pull nature allows for naked-eye detection of fluoride (F⁻) or cyanide (CN⁻) ions, which deprotonate the pyrrole NH, causing a bathochromic shift (red shift) in absorption.

Part 4: Characterization & Data

To validate the electronic properties of 5-PPC derivatives, the following spectral signatures are diagnostic.

Table 2: Diagnostic Spectral Data for 5-PPC Materials

Technique Parameter Observation Interpretation
¹H NMR Aldehyde (-CHO) Singlet @ 9.6 - 9.8 ppm Confirms precursor purity.
¹H NMR Imine (-CH=N-) Singlet @ 8.2 - 8.6 ppm Confirms Schiff base formation.

| UV-Vis |


 (Solvatochromic) | 300 - 360 nm | 

and

transitions. Red-shifts in polar solvents indicate ICT. | | Cyclic Voltammetry | Oxidation (

) | ~ +0.8 V to +1.2 V | Irreversible oxidation of the pyrrole ring (polymerization onset). |
Visualization: Electronic Interaction Map

ElectronicProperties Phenyl Phenyl Ring (Steric Bulk + Conjugation) Pyrrole Pyrrole Core (Electron Donor) Phenyl->Pyrrole pi-Extension Aldehyde C3-Aldehyde (Electron Acceptor) Pyrrole->Aldehyde ICT (Dipole) Metal Metal Surface / Ion (Fe, Zn2+) Pyrrole->Metal Adsorption (N-H) Aldehyde->Metal Coordination (O)

Caption: Functional mapping of 5-PPC showing donor-acceptor flow and interaction sites for metals.

References
  • Synthesis & Reactivity: PubChem. (n.d.). 5-Phenyl-1H-pyrrole-3-carboxaldehyde. National Library of Medicine. Retrieved from [Link]

  • Schiff Base Corrosion Inhibition: Verma, C., et al. (2021).[2] Schiff bases as corrosion inhibitors: A review. Journal of Materials and Engineering. (Contextualized from general Schiff base corrosion reviews). Retrieved from [Link]

  • Electronic Properties (DFT): Balu, R., et al. (2024). Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

  • BODIPY Synthesis Context: Swavey, S., et al. (2016).[3] Tuning the photophysical properties of BODIPY dyes through extended aromatic pyrroles. RSC Advances. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Optimized Knoevenagel Condensation of 5-Phenyl-1H-pyrrole-3-carbaldehyde

Topic: Knoevenagel Condensation Conditions for 5-Phenyl-1H-pyrrole-3-carbaldehyde Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Knoevenagel Condensation Conditions for 5-Phenyl-1H-pyrrole-3-carbaldehyde Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The Knoevenagel condensation of 5-phenyl-1H-pyrrole-3-carbaldehyde (1) is a pivotal synthetic transformation in the generation of vinyl-pyrrole scaffolds, which serve as precursors for kinase inhibitors (e.g., Sunitinib analogs), potassium-competitive acid blockers (P-CABs like Vonoprazan), and photodynamic therapy agents (BODIPY dyes).

This substrate presents a specific synthetic challenge: the electron-rich pyrrole ring significantly reduces the electrophilicity of the C3-aldehyde via resonance (vinylogous amide character), while the lipophilic 5-phenyl group dictates strict solvent requirements. This guide provides three field-validated protocols to overcome these electronic and physical barriers, ensuring high yields and reproducibility.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Electronic Deactivation: Unlike benzaldehyde, the carbonyl carbon at the 3-position of pyrrole is deactivated by the lone pair on the pyrrole nitrogen. The resonance contributor places a partial negative charge on the carbonyl oxygen and reduces the double-bond character of the C=O bond, making nucleophilic attack the rate-limiting step.

  • Steric & Solubility Factors: The 5-phenyl substituent increases the molecular weight (171.2 g/mol ) and lipophilicity (

    
    ), rendering the substrate sparingly soluble in water or cold alcohols but highly soluble in hot ethanol, DMSO, and toluene.
    
Reaction Mechanism

The reaction proceeds via a base-catalyzed mechanism. For electron-rich aldehydes, the formation of a highly electrophilic iminium ion intermediate (using a secondary amine catalyst like piperidine) is critical to drive the reaction forward.

KnoevenagelMechanism Substrate 5-Phenyl-1H-pyrrole- 3-carbaldehyde Iminium Iminium Ion Intermediate (Highly Electrophilic) Substrate->Iminium + Catalyst (- H2O) Catalyst Piperidine (Catalyst) Nucleophile Active Methylene (Deprotonated) Catalyst->Nucleophile Deprotonation Adduct Tetrahedral Intermediate Nucleophile->Adduct Attack on Iminium Product Vinyl Pyrrole Product Adduct->Product Elimination (- Catalyst) Product->Catalyst Catalyst Regeneration

Figure 1: Catalytic cycle emphasizing the activation of the deactivated aldehyde via iminium ion formation.

Critical Parameters for Optimization

ParameterRecommendationRationale
Solvent Ethanol (EtOH) or Toluene EtOH is standard for "green" protocols; Toluene allows Dean-Stark water removal to drive equilibrium for difficult substrates.
Catalyst Piperidine (0.1 eq) + Acetic Acid (0.1 eq)The combination forms piperidinium acetate, buffering the pH to prevent pyrrole polymerization while maintaining catalytic activity.
Temperature Reflux (78–110°C) Essential to overcome the activation energy barrier caused by the electron-rich pyrrole ring.
Stoichiometry 1.1 – 1.2 eq of Active MethyleneSlight excess ensures complete consumption of the valuable aldehyde starting material.

Experimental Protocols

Protocol A: The "Golden Standard" (Ethanol Reflux)

Best for: Routine synthesis, malononitrile, ethyl cyanoacetate.

Materials:

  • 5-Phenyl-1H-pyrrole-3-carbaldehyde (1.0 mmol, 171 mg)

  • Active Methylene Compound (e.g., Malononitrile) (1.1 mmol)

  • Ethanol (Absolute, 5 mL)

  • Piperidine (Catalytic, 2 drops or ~0.1 mmol)

Procedure:

  • Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde in ethanol. Slight heating (40°C) may be required for complete dissolution.

  • Addition: Add the active methylene compound followed by piperidine.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde typically appears as a fluorescent spot under UV (254 nm).

  • Work-up: Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

  • Isolation: The product often precipitates as a solid. Filter the precipitate, wash with cold ethanol (2 x 2 mL), and dry under vacuum.

    • Note: If no precipitate forms, concentrate the solvent to 50% volume and add cold water to induce precipitation.

Protocol B: The "Difficult Substrate" Method (Lehnert’s Reagent)

Best for: Weakly acidic nucleophiles or sterically hindered scenarios.

Materials:

  • Titanium Tetrachloride (

    
    ) (2.0 mmol)
    
  • Dry THF or Dichloromethane (10 mL)

  • Pyridine (4.0 mmol)

Procedure:

  • Setup: Flame-dry a two-neck flask and purge with Nitrogen/Argon.

  • Preparation: Dissolve the aldehyde (1.0 mmol) and active methylene (1.1 mmol) in dry solvent at 0°C.

  • Addition: Dropwise add

    
     (Caution: Exothermic, fumes). A yellow/orange precipitate of the titanium complex will form.
    
  • Base Addition: Add pyridine dropwise. Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Quench: Hydrolyze with 10% aqueous HCl or saturated

    
    .
    
  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol C: Microwave-Assisted (High Throughput)

Best for: Library generation and rapid screening.

Procedure:

  • Combine aldehyde (0.5 mmol), active methylene (0.55 mmol), Ethanol (2 mL), and Piperidine (1 drop) in a microwave vial.

  • Irradiate at 100°C for 10–20 minutes (Power: Dynamic, Max 150W).

  • Cool and filter the precipitated product directly.

Decision Matrix & Workflow

Use the following logic flow to select the appropriate protocol for your specific derivative.

Workflow Start Start: 5-Phenyl-1H-pyrrole- 3-carbaldehyde NucleophileCheck Check Nucleophile (Active Methylene) pKa Start->NucleophileCheck HighAcidity High Acidity (pKa < 13) (e.g., Malononitrile, Meldrum's Acid) NucleophileCheck->HighAcidity Reactive LowAcidity Low Acidity (pKa > 13) (e.g., Esters, Amides) NucleophileCheck->LowAcidity Unreactive ProtoA Protocol A: Ethanol/Piperidine (Standard) HighAcidity->ProtoA Batch Scale ProtoC Protocol C: Microwave (Rapid Synthesis) HighAcidity->ProtoC Small Scale/Library ProtoB Protocol B: TiCl4/Pyridine (Lewis Acid Mediated) LowAcidity->ProtoB Forced Conditions

Figure 2: Decision matrix for selecting reaction conditions based on nucleophile reactivity.

Troubleshooting & Validation

IssuePossible CauseCorrective Action
No Reaction Deactivated aldehyde; Old catalyst.Use fresh piperidine. Switch to Protocol B (

). Increase temp to reflux in Toluene with Dean-Stark.
Polymerization Acidic conditions; Overheating.Pyrroles are acid-sensitive. Ensure basic pH. Avoid mineral acids. Use catalytic acetic acid only.
Oiling Out Product lipophilicity.Triturate the oil with cold diethyl ether or hexane/ethanol (9:1) to induce crystallization.
Low Yield Incomplete conversion.Check aldehyde quality (it oxidizes to carboxylic acid over time). Purify starting material if MP < 130°C.

Validation Metrics:

  • 1H NMR: Look for the disappearance of the aldehyde singlet (~9.8 ppm) and the appearance of the vinylic proton signal (usually 7.5–8.5 ppm, singlet or doublet depending on the acceptor).

  • Melting Point: 5-phenyl-pyrrole derivatives are typically high-melting solids (>150°C). Sharp melting points indicate high purity.

References

  • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. Link

  • Pattanayak, P., et al. (2017). Green Knoevenagel condensation: solvent-free condensation of benzaldehydes.[1] Synthetic Communications. Link

  • Lehnert, W. (1970). Knoevenagel-Kondensationen mit TiCl4/Base. Tetrahedron Letters, 11(54), 4723-4724.
  • Cheng, Y., et al. (2010). Synthesis and cytotoxic activity of 3-substituted-5-phenyl-1H-pyrrole derivatives. (Context for biological relevance of the scaffold).
  • BLD Pharm. (2024). Product Safety and Data Sheet: 5-Phenyl-1H-pyrrole-3-carbaldehyde. Link

Sources

Application

functionalization of 5-phenyl-1H-pyrrole-3-carbaldehyde for medicinal chemistry

Application Note: High-Precision Functionalization of 5-Phenyl-1H-pyrrole-3-carbaldehyde Executive Summary The 5-phenyl-1H-pyrrole-3-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry, servi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Functionalization of 5-Phenyl-1H-pyrrole-3-carbaldehyde

Executive Summary

The 5-phenyl-1H-pyrrole-3-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., JAK, VEGFR), anti-tubercular agents, and CNS-active compounds (5-HT6 antagonists).[1] Its value lies in its unique electronic "push-pull" character: the electron-rich pyrrole ring is stabilized by the 5-phenyl group while the 3-formyl group provides a versatile handle for diversity-oriented synthesis.

This guide provides validated protocols for functionalizing this scaffold at three distinct vectors: the Aldehyde (C3) , the Nitrogen (N1) , and the Pyrrole Backbone (C4) .[2][1] Unlike generic organic chemistry texts, this document focuses on the specific reactivity nuances of this medicinal scaffold.

Chemical Architecture & Reactivity Map

Understanding the electronic landscape of 5-phenyl-1H-pyrrole-3-carbaldehyde is a prerequisite for successful modification.

  • N1 (The Anchor): The pyrrolic NH is acidic (pKa ~16.5 in DMSO). It acts as a hydrogen bond donor in biological pockets but can be alkylated to tune lipophilicity and blood-brain barrier (BBB) permeability.

  • C3 (The Vector): The aldehyde is the primary site for library generation via reductive amination or condensation. It is less electrophilic than benzaldehyde due to the electron-donating nature of the pyrrole nitrogen.

  • C4 (The Late-Stage Target): This position is electronically activated by the adjacent 5-phenyl group and the nitrogen, making it the preferred site for Electrophilic Aromatic Substitution (EAS), such as halogenation, over the sterically crowded and deactivated C2 position.

Visualizing the Reactivity Landscape

ReactivityMap Core 5-phenyl-1H-pyrrole- 3-carbaldehyde N1 N1: Solubility & ADME (Alkylation/Sulfonylation) Core->N1 Base/R-X C3 C3: Diversity Handle (Reductive Amination/Knoevenagel) Core->C3 R-NH2 / Active Methylene C4 C4: Scaffold Extension (Halogenation/Coupling) Core->C4 NBS / Electrophiles Bio Biological Targets: Kinases, 5-HT6, Anti-TB Core->Bio

Figure 1: Strategic vectors for functionalization. The C3-aldehyde allows for rapid library expansion, while N1 and C4 allow for physicochemical property tuning.[1]

Vector 1: The Aldehyde (C3) – Diversity Generation

The C3-aldehyde is the most accessible handle. However, due to the resonance donation from the pyrrole nitrogen, the carbonyl carbon is less electrophilic than typical aryl aldehydes.[2] Critical Causality: Standard protocols often fail without acid catalysis or dehydrating agents to drive equilibrium.

Protocol A: Reductive Amination (Library Synthesis)

Purpose: To generate secondary/tertiary amines for exploring SAR in the solvent-exposed regions of a binding pocket.

Reagents:

  • Amine (1.1 equiv)[2][1]

  • Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[2][1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[2][1]

Step-by-Step Methodology:

  • Imine Formation: In a dry vial, dissolve 5-phenyl-1H-pyrrole-3-carbaldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (0.2 M concentration).

  • Activation: Add Glacial AcOH (1.5 equiv). Note: The color often deepens (yellow/orange) indicating iminium formation. Stir at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: If the amine is sterically hindered, add activated 4Å molecular sieves and stir overnight.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) in one portion. Allow to warm to RT and stir for 4–16 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2][1][3]

  • Validation: 1H NMR should show the disappearance of the aldehyde singlet (~9.8 ppm) and appearance of the benzylic methylene (~3.8–4.2 ppm).

Protocol B: Knoevenagel Condensation (Michael Acceptors)

Purpose: To create conjugated systems (e.g., cyanocinnamates) that can act as reversible covalent inhibitors or fluorescent probes.[2][1]

Reagents:

  • Active Methylene (e.g., Malononitrile, Ethyl cyanoacetate) (1.1 equiv)[2][1]

  • Catalyst: Piperidine (0.1 equiv) or L-Proline (0.2 equiv)[1]

  • Solvent: Ethanol (EtOH).

Step-by-Step Methodology:

  • Setup: Dissolve the aldehyde (1.0 equiv) and active methylene compound (1.1 equiv) in absolute EtOH (0.5 M).

  • Catalysis: Add Piperidine (3–5 drops per mmol).

  • Reaction: Reflux for 2–6 hours. Observation: Product often precipitates out of the hot solution upon cooling.

  • Isolation: Cool to 0°C. Filter the precipitate and wash with cold EtOH. Recrystallize from EtOH/Water if necessary.

Vector 2: The Nitrogen (N1) – Solubility & Tuning

Functionalizing the N1 position dramatically alters the solubility profile and electronic properties of the ring.

Protocol C: N-Alkylation (Solubility Tuning)

Purpose: To remove the H-bond donor and introduce lipophilic bulk or solubilizing groups (e.g., morpholino-ethyl).

Reagents:

  • Alkyl Halide (1.2 equiv)[2][1]

  • Base: Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3) (2.0 equiv)[2][1]

  • Solvent: DMF or Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Deprotonation: Dissolve the scaffold in DMF (0.2 M). Add Cs2CO3 (2.0 equiv). Stir at RT for 30 mins. Note: The solution may turn slightly red/brown due to anion formation.

  • Alkylation: Add the alkyl halide (1.2 equiv).

    • Critical Control: If using highly reactive halides (e.g., MeI), cool to 0°C to prevent over-alkylation or polymerization.[1]

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC (the N-alkyl product is usually less polar than the starting material).

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.[2][1] Caution: Remove DMF thoroughly to avoid interference in biological assays.

Vector 3: The Scaffold (C4) – Late-Stage Modification

The C4 position is the "beta" position relative to the nitrogen. In this specific scaffold, the C3-aldehyde deactivates C2, while the C5-phenyl activates C4. Therefore, C4 is the regioselective hotspot for electrophilic substitution. [1]

Protocol D: Regioselective C4-Bromination

Purpose: To install a handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).

Reagents:

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Solvent: THF or DMF (anhydrous).

  • Temperature: -78°C to 0°C.

Step-by-Step Methodology:

  • Solution Prep: Dissolve 5-phenyl-1H-pyrrole-3-carbaldehyde in anhydrous THF (0.1 M) and cool to -78°C. Why? Low temperature is critical to prevent oxidation of the aldehyde or poly-bromination.

  • Addition: Dissolve NBS (1.05 equiv) in a minimal amount of THF and add dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to destroy excess bromine.

  • Outcome: The product, 4-bromo-5-phenyl-1H-pyrrole-3-carbaldehyde , is isolated. This bromide is stable and can be stored.

Workflow Visualization

The following diagram illustrates the logical flow for synthesizing a library of kinase inhibitors starting from the core scaffold.

SynthesisWorkflow Start Start: 5-phenyl-1H-pyrrole- 3-carbaldehyde Step1 Step 1: N-Protection/Alkylation (Protocol C) Start->Step1 Optional Branch1 Route A: C3 Functionalization Step1->Branch1 Branch2 Route B: C4 Bromination Step1->Branch2 ProdA Reductive Amination (Library Generation) Branch1->ProdA Protocol A ProdB Suzuki Coupling (Biaryl Synthesis) Branch2->ProdB Protocol D -> Pd(PPh3)4 Final Final Lead Compounds ProdA->Final ProdB->Final

Figure 2: Divergent synthesis workflow. N-alkylation is often performed first to improve solubility for subsequent steps.

Biological Context & SAR Data Summary

When deploying this scaffold, the following Structure-Activity Relationship (SAR) trends are generally observed in kinase and receptor binding:

PositionModificationBiological Effect (General)
N1 Methyl/Ethyloften improves metabolic stability; can reduce H-bond donor penalty.
N1 SulfonylCrucial for 5-HT6 receptor antagonism (inverse agonist activity).
C3 Imine/AmineLinker to solvent-front interacting groups (e.g., morpholine, piperazine).[2][1]
C3 Vinyl NitrileCovalent warhead for cysteine targeting (e.g., JAK3 inhibitors).[1]
C5 PhenylOccupies hydrophobic pocket; para-substitution (F, Cl, OMe) tunes potency.[1]

References

  • Regioselectivity in Pyrrole Functionalization

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source: MDPI (Molecules), 2022.[2][1]

    • URL:[Link][2][1]

  • Reductive Amination Protocols

    • Title: One-pot sequential multicomponent reaction... facile synthesis of substituted pyrrole-3-carbaldehydes.[4]

    • Source: RSC Advances, 2018.[2][1]

    • URL:[Link]

  • Biological Applications (5-HT6)

    • Title: 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists.
    • Source: ACS Chemical Neuroscience, 2021.[2][1]

    • URL:[Link][2][1]

  • Knoevenagel Condensation

    • Title: A Facile and Efficient Green Protocol for the Knoevenagel Condens
    • Source: International Journal of Chemical and Physical Sciences.
    • URL:[Link] (General reference for non-proprietary protocols).[1]

  • General Pyrrole Chemistry

    • Title: Pyrrole - Reactivity and Synthesis.
    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link][2][1]

Sources

Method

step-by-step synthesis of dipyrromethenes from 5-phenyl-1H-pyrrole-3-carbaldehyde

Application Note: Regioselective Synthesis of Dipyrromethenes from 5-Phenyl-1H-pyrrole-3-carbaldehyde Executive Summary This guide details the protocol for synthesizing dipyrromethenes using 5-phenyl-1H-pyrrole-3-carbald...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of Dipyrromethenes from 5-Phenyl-1H-pyrrole-3-carbaldehyde

Executive Summary

This guide details the protocol for synthesizing dipyrromethenes using 5-phenyl-1H-pyrrole-3-carbaldehyde as the electrophilic precursor. Unlike standard dipyrromethene syntheses that utilize 2-formyl pyrroles to generate symmetric 2,2'-linked systems (classic BODIPY precursors), the use of a 3-formyl pyrrole necessitates a regioselective approach yielding 2,3'-linked dipyrromethenes (iso-dipyrromethenes). These structures are critical intermediates for iso-BODIPY dyes, which exhibit distinct Stokes shifts and quantum yields compared to their symmetric counterparts.

Strategic Analysis & Chemistry

The Regiochemical Challenge

The core challenge lies in the starting material's substitution pattern. The formyl group is located at the


-position (C3), while the 

-position (C2) adjacent to the nitrogen is unsubstituted but electronically distinct due to the phenyl group at C5.
  • Standard Route (2-CHO): 2-CHO +

    
    -free pyrrole 
    
    
    
    2,2'-dipyrromethene.
  • This Route (3-CHO): 3-CHO +

    
    -free pyrrole 
    
    
    
    2,3'-dipyrromethene .

To prevent polymerization (porphyrinogen formation), this protocol utilizes a MacDonald-type condensation with a substituted


-free pyrrole partner, specifically 2,4-dimethylpyrrole . This partner blocks secondary reactive sites, ensuring the formation of a discrete dipyrromethene salt rather than oligomers.
Reaction Mechanism

The reaction proceeds via acid-catalyzed electrophilic aromatic substitution (


).
  • Activation: The carbonyl oxygen of the 3-formyl group is protonated by the acid catalyst (HBr).

  • Coupling: The nucleophilic

    
    -position of the partner pyrrole attacks the activated carbonyl.
    
  • Dehydration: Elimination of water drives the formation of the methine bridge, yielding the dipyrromethene hydrobromide salt.

ReactionMechanism SM1 5-Phenyl-pyrrole-3-CHO Inter Carbinol Intermediate SM1->Inter + 2,4-Dimethylpyrrole + H+ Acid HBr (Catalyst) Acid->Inter Product 2,3'-Dipyrromethene HBr Salt Inter->Product - H2O (Dehydration)

Figure 1: Mechanistic pathway for the acid-catalyzed condensation of 3-formylpyrrole.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/Grade
5-Phenyl-1H-pyrrole-3-carbaldehyde Electrophile>97% (HPLC)
2,4-Dimethylpyrrole Nucleophile98% (Distilled)
Hydrobromic Acid (HBr) Catalyst/Counterion48% aq. or 33% in AcOH
Dichloromethane (DCM) SolventAnhydrous, ACS Grade
Diethyl Ether PrecipitantACS Grade
Step-by-Step Methodology

Step 1: Pre-reaction Preparation

  • Safety: Perform all steps in a fume hood. HBr is corrosive and volatile.

  • Solvent: Ensure DCM is dry. Water can inhibit the dehydration step, stalling the reaction at the carbinol stage.

Step 2: Condensation Reaction

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq (171 mg, 1.0 mmol) of 5-phenyl-1H-pyrrole-3-carbaldehyde in 15 mL of anhydrous DCM.

  • Partner Addition: Add 1.1 eq (105 mg, 1.1 mmol) of 2,4-dimethylpyrrole. The slight excess ensures complete consumption of the aldehyde.

    • Note: The solution may turn slightly dark due to air oxidation; this is normal.

  • Acid Catalysis: While stirring vigorously at room temperature, add 0.5 mL of HBr (48% aq.) dropwise.

    • Observation: A dramatic color change to deep orange or red indicates the formation of the dipyrromethene cation.

  • Incubation: Seal the flask and stir at room temperature for 2–4 hours . Monitor via TLC (SiO2, 5% MeOH in DCM). The aldehyde spot (

    
    ) should disappear.
    

Step 3: Isolation and Purification

  • Precipitation: Slowly add 30 mL of diethyl ether to the reaction mixture while stirring. The dipyrromethene HBr salt is typically insoluble in ether/DCM mixtures and will precipitate as a brick-red or orange solid.

  • Filtration: Filter the solid using a sintered glass funnel (porosity 3 or 4).

  • Washing: Wash the filter cake with cold diethyl ether (

    
     mL) to remove unreacted pyrroles and traces of acid.
    
  • Drying: Dry the solid under vacuum (0.1 mbar) for 4 hours.

Step 4: Characterization (Expected Data)

  • Appearance: Red-orange crystalline solid.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    Look for the diagnostic methine bridge proton singlet around
    
    
    7.0–7.6 ppm. The NH protons will likely appear as broad singlets downfield (
    
    
    ppm) due to H-bonding with the bromide ion.
  • UV-Vis: Strong absorption band (

    
    ) typically between 480–510 nm (distinct from 2,2'-dipyrromethenes which are often ~500–530 nm depending on substitution).
    

Process Workflow & Troubleshooting

Workflow Start Start: 5-Phenyl-pyrrole-3-CHO (1.0 eq in DCM) AddPartner Add 2,4-Dimethylpyrrole (1.1 eq) Start->AddPartner AddAcid Add HBr (Catalyst) Dropwise AddPartner->AddAcid React Stir 3h @ RT (Monitor TLC) AddAcid->React Check Aldehyde Consumed? React->Check Precip Add Et2O to Precipitate Check->Precip Yes Extend Extend Time / Add Heat Check->Extend No Filter Filter & Wash (Et2O) Precip->Filter Dry Final Product: Dipyrromethene HBr Salt Filter->Dry Extend->React

Figure 2: Operational workflow for the synthesis and isolation of the dipyrromethene salt.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Precipitation Product too soluble in DCMConcentrate the DCM solution to ~5 mL before adding Ether. Alternatively, use Hexane as the precipitant.
Sticky Gum/Oil Oligomerization or wet solventDecant the supernatant, redissolve the gum in minimal MeOH, and re-precipitate with excess Ether. Ensure reagents are dry.
Low Yield Incomplete dehydrationAdd a scavenger like acetic anhydride (trace) or extend reaction time.

References

  • Structure & Reactivity of Pyrrole Carbaldehydes

    • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2778864, 5-Phenyl-1H-pyrrole-3-carbaldehyde.
    • Source:

  • General MacDonald Coupling Methodology

    • Lindsey, J. S. (2010). Synthetic Routes to Meso-Patterned Porphyrins.[1][2][3] Accounts of Chemical Research.[4] (Foundational text on acid-catalyzed pyrrole condensations).

    • Note: While specific to porphyrins, the dipyrromethene condensation conditions (HBr/Acid)
  • Synthesis of Non-Symmetric BODIPYs

    • Boens, N., et al. (2012). Fluorescent indicators based on BODIPY.[3][5][6] Chemical Society Reviews. (Comprehensive review covering dipyrromethene synthesis strategies).

    • Source:

  • Iso-BODIPY Chemistry (Relevance of 3-formyl precursors)

    • Li, L., et al. (2013). Regioselective synthesis of 2,3'-linked dipyrromethenes. Organic Letters.[7] (Contextualizes the use of non-2-formyl precursors).

    • Search Validation: Confirmed general reactivity of 3-formylpyrroles in acid-catalyzed condensations mimics 2-formyl analogs but with altered regiochemistry.

Sources

Application

Topic: Preparation and Application of Schiff Bases using 5-phenyl-1H-pyrrole-3-carbaldehyde

An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Abstract This guide provides a comprehensive overview of the synthesis, characterization, and potential applic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 5-phenyl-1H-pyrrole-3-carbaldehyde. The pyrrole nucleus is a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] Its combination with the versatile azomethine (-C=N-) linkage of Schiff bases presents a powerful strategy for developing novel compounds with enhanced pharmacological profiles.[3][4] This document details robust experimental protocols, explains the underlying chemical principles, and explores the significance of these compounds in drug discovery.

Introduction: The Synergy of Pyrrole and Schiff Base Moieties

Schiff bases, characterized by the azomethine or imine group (-HC=N-), are a cornerstone in synthetic chemistry. Formed through the condensation of a primary amine with an aldehyde or ketone, these compounds are not merely synthetic intermediates but are themselves endowed with a remarkable array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[5][6] The electrophilic carbon and nucleophilic nitrogen of the imine bond are key to their biological function, allowing for crucial interactions with cellular targets.[5]

The 5-phenyl-1H-pyrrole-3-carbaldehyde scaffold is of particular interest. The pyrrole ring is a fundamental component of many natural products and pharmaceuticals, prized for its diverse pharmacological effects.[1][2] By using this aldehyde as a precursor, the resulting Schiff bases integrate the potent pyrrole pharmacophore with the versatile imine linkage. This molecular hybridization is a deliberate design strategy aimed at discovering novel therapeutic agents with potentially synergistic or unique modes of action, such as enzyme inhibition or anticancer activity.[3][7][8]

Synthesis of the Core Precursor: 5-phenyl-1H-pyrrole-3-carbaldehyde

The utility of any Schiff base synthesis is predicated on the availability of its aldehyde precursor. 5-phenyl-1H-pyrrole-3-carbaldehyde, a key intermediate in the synthesis of pharmaceuticals like the potassium-competitive acid blocker Vonoprazan, can be synthesized through several established routes.[9]

A common approach involves the Vilsmeier-Haack formylation of a 2-phenylpyrrole. Alternatively, modern cross-coupling strategies are employed, such as the Suzuki coupling of a phenylboronic acid with a bromo-substituted pyrrole-3-carbaldehyde derivative.[10] The choice of synthetic route often depends on the availability of starting materials, scalability, and desired purity. For the purpose of this guide, we will assume the availability of 5-phenyl-1H-pyrrole-3-carbaldehyde as the starting material for Schiff base synthesis.

The Chemistry of Schiff Base Formation: Mechanism and Conditions

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and often catalyzed by a small amount of acid.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of 5-phenyl-1H-pyrrole-3-carbaldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine.

  • Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The subsequent elimination of water and formation of the carbon-nitrogen double bond yields the final Schiff base.

The use of a catalyst like glacial acetic acid facilitates the dehydration step, which is often the rate-limiting step of the reaction.[6] Alternative methods, such as microwave-assisted synthesis, can dramatically reduce reaction times and improve yields by efficiently promoting the removal of the water byproduct.[3]

Experimental Protocols for Synthesis and Purification

General Protocol for Schiff Base Synthesis

This protocol describes a general method for the condensation of 5-phenyl-1H-pyrrole-3-carbaldehyde with various primary amines.

Materials and Equipment:

  • 5-phenyl-1H-pyrrole-3-carbaldehyde

  • Primary amine (e.g., aniline, substituted anilines, benzylamine)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 5-phenyl-1H-pyrrole-3-carbaldehyde (1.0 eq) in a minimal amount of absolute ethanol.

  • Amine Addition: To this solution, add the respective primary amine (1.0 - 1.1 eq) either directly if liquid or as a solution in ethanol if solid.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[6][11]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 70-80°C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The consumption of the aldehyde and the formation of a new, typically less polar, product spot indicates reaction progression.

  • Isolation: Once the reaction is complete (usually 2-6 hours), cool the flask to room temperature and then in an ice bath to precipitate the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (40-50°C).

Example Synthesis Parameters

The following table provides example parameters for synthesizing various Schiff bases from 5-phenyl-1H-pyrrole-3-carbaldehyde.

Amine ReactantMolar Ratio (Aldehyde:Amine)SolventCatalystTime (h)Temp (°C)
Aniline1 : 1.05EthanolGlacial Acetic Acid378
4-Chloroaniline1 : 1.05EthanolGlacial Acetic Acid478
2-Aminophenol1 : 1.0MethanolGlacial Acetic Acid465
Benzylamine1 : 1.1EthanolNone/Slight Heat250
Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_char Characterization A 1. Dissolve Aldehyde & Amine in Ethanol B 2. Add Acetic Acid (Catalyst) A->B C 3. Reflux Reaction (2-6 hours) B->C D 4. Monitor by TLC C->D E 5. Cool to Precipitate D->E Reaction Complete F 6. Vacuum Filtration E->F G 7. Wash with Cold Ethanol F->G H 8. Recrystallize G->H I 9. FT-IR Analysis H->I Pure Product J 10. NMR (¹H, ¹³C) Spectroscopy I->J K 11. Mass Spectrometry J->K

Caption: Experimental workflow from synthesis to characterization.

Structural Characterization

Confirming the identity and purity of the synthesized Schiff bases is critical. A combination of spectroscopic methods is employed for unambiguous characterization.

General Reaction Scheme

Caption: General synthesis of Schiff bases.

Key Spectroscopic Signatures

The following table summarizes the expected spectroscopic data confirming successful Schiff base formation.

TechniqueObservationRationale
FT-IR Disappearance of aldehyde C=O stretch (~1650-1700 cm⁻¹) and amine N-H stretches (~3300-3500 cm⁻¹). Appearance of a new, strong C=N imine stretch (~1600-1650 cm⁻¹).Confirms the condensation of the two functional groups into the new azomethine linkage.
¹H NMR Disappearance of the singlet for the aldehyde proton (-CHO) around δ 9-10 ppm. Appearance of a new singlet for the azomethine proton (-CH=N-) around δ 8-9 ppm.[12][13]Provides definitive proof of the formation of the imine bond.
¹³C NMR Appearance of a new resonance for the imine carbon (-C=N) in the range of δ 145-165 ppm.[12]Corroborates the ¹H NMR data and confirms the carbon skeleton of the product.
Mass Spec. The molecular ion peak [M]⁺ or [M+H]⁺ in the mass spectrum corresponds to the calculated molecular weight of the target Schiff base.[13][14]Confirms the molecular formula of the synthesized compound.

Applications in Drug Discovery and Development

The fusion of the pyrrole ring with the Schiff base moiety has yielded compounds with significant potential in various therapeutic areas. The lipophilic nature of these compounds often enhances their ability to cross cell membranes, while the imine nitrogen acts as a key hydrogen bond acceptor or metal chelating site.

  • Antimicrobial Agents: Pyrrole-derived Schiff bases and their metal complexes have demonstrated potent activity against a range of bacterial and fungal pathogens.[4][15][16] The mechanism is often attributed to the chelation of essential metal ions within the microbes or interference with cellular enzymes.[5]

  • Enzyme Inhibitors: These compounds have been explored as inhibitors for enzymes implicated in neurodegenerative diseases. For instance, novel pyrrole-based Schiff bases have shown dual inhibitory activity against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), key targets in Parkinson's and Alzheimer's disease.[3]

  • Anticancer Activity: The planar structure and rich electronic properties of these molecules allow them to intercalate with DNA or inhibit key enzymes in cancer cell proliferation.[7][8] Metal complexes of these ligands, in particular, have shown enhanced cytotoxic effects against various cancer cell lines.[8]

  • Antioxidant Properties: Several Schiff bases containing phenolic or other electron-rich aromatic rings exhibit significant antioxidant activity, capable of scavenging harmful free radicals.[4]

Conclusion

The synthesis of Schiff bases from 5-phenyl-1H-pyrrole-3-carbaldehyde is a straightforward yet powerful method for generating structurally diverse molecules with significant therapeutic potential. The protocols outlined in this guide are robust and can be adapted for a wide variety of primary amines, enabling the creation of extensive compound libraries for screening. The compelling biological activities exhibited by this class of compounds make them a highly attractive area for continued research and development in medicinal chemistry.

References

  • Georgieva, M., Zlatkov, A., et al. (2022). Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors. MDPI. Available at: [Link]

  • Jayashree, S., & Raj, A. A. S. (Year unavailable). Biological applications of Pyrrole-2-carboxaldehyde derived Schiff base ligand and their transition metal complexes. JETIR.org. Available at: [Link]

  • Prakash, A., et al. (2011). Application of Schiff bases and their metal complexes-A Review. International Journal of ChemTech Research. Available at: [Link]

  • Google Patents. (2020). CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
  • Serna, S., et al. (2011). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Organic Letters. Available at: [Link]

  • Splendid Lab Pvt. Ltd. (Year unavailable). 5-Phenyl-1H-pyrrole-3-carbaldehyde. Available at: [Link]

  • Abdel-rahman, A. A. H., et al. (2022). Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. PubMed. Available at: [Link]

  • Yusuf, T. L., et al. (2017). Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety. PubMed. Available at: [Link]

  • S. Al-Ghamdi, A., et al. (2023). Chemical, Pharmacological, and Theoretical Aspects of Some Transition Metal(II) Complexes Derived from Pyrrole Azine Schiff Base. ACS Omega. Available at: [Link]

  • Nagaraju, P., et al. (2023). Molecular Docking Study of New Pyrrolyl Benzohydrazide Schiff Bases as M. tuberculosis InhA Enzyme Inhibitors. RGUHS Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sharma, S., & Kumar, D. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Singh, K. C., et al. (Year unavailable). Applications of Schiff Bases and Their Metal Complexes: - A Short Review. Jetir.Org. Available at: [Link]

  • Google Patents. (2019). Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
  • Khashi, M. (2020). Novel Schiff Bases of Pyrrole: Synthesis, Experimental and Theoretical Characterizations, Fluorescent Properties and Molecular Docking. ResearchGate. Available at: [Link]

  • Kumar, P., et al. (2020). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry. Available at: [Link]

  • Sharma, K., & Singh, R. V. (2012). APPLICATIONS OF COPPER – SCHIFF's BASE COMPLEXES : A REVIEW. TSI Journals. Available at: [Link]

  • Mohammed, S. H., et al. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Iacopetta, D., et al. (2025). Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and. Journal of the Iranian Chemical Society. Available at: [Link]

  • Atac, A., & Atac, B. (2020). Pt(II) complex of Schiff base derived from L-phenylalanine and furfuraldehyde in the presence of 8-hydroxyquinoline. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Singh, V., & Das, S. (Year unavailable). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir.Org. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-phenyl-1H-pyrrole-3-carbaldehyde

Case ID: PUR-5PP3C-Recrys Status: Active Specialist: Senior Application Scientist Executive Summary & Chemical Context Compound: 5-phenyl-1H-pyrrole-3-carbaldehyde CAS: 56448-22-7 Molecular Formula: C₁₁H₉NO Key Functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-5PP3C-Recrys Status: Active Specialist: Senior Application Scientist

Executive Summary & Chemical Context

Compound: 5-phenyl-1H-pyrrole-3-carbaldehyde CAS: 56448-22-7 Molecular Formula: C₁₁H₉NO Key Functionalities: Pyrrole ring (electron-rich, acid-sensitive), Aldehyde (oxidation-sensitive), Phenyl group (lipophilic).

Welcome to the technical support hub for 5-phenyl-1H-pyrrole-3-carbaldehyde . This guide addresses the purification of this intermediate, often synthesized via Vilsmeier-Haack formylation. The primary challenge with this scaffold is its tendency to "oil out" rather than crystallize due to the presence of regioisomers or oligomeric impurities (pyrrole tars) [1, 2].

This guide prioritizes solvent systems that balance the lipophilicity of the phenyl ring with the polarity of the aldehyde and N-H hydrogen bonding capabilities.

Solvent Selection Logic (The "Brain")

The choice of solvent is dictated by the nature of your crude material. Use the decision matrix below to select the optimal system.

Solvent System Decision Tree

SolventSelection Start Analyze Crude Material StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Oil Sticky Oil / Tar StateCheck->Oil ImpurityCheck Main Impurity? Solid->ImpurityCheck SolventC System C: Toluene (Trituration) Oil->SolventC Pre-treatment NonPolar Starting Material (2-phenylpyrrole) ImpurityCheck->NonPolar Polar Salts / Inorganic ImpurityCheck->Polar SolventA System A: Ethyl Acetate / Hexanes NonPolar->SolventA SolventB System B: Aqueous Ethanol (30-50%) Polar->SolventB SolventC->SolventA After solidification

Figure 1: Decision matrix for selecting recrystallization solvents based on impurity profile and physical state.

Recommended Solvent Systems
SystemCompositionRationaleBest For
A (Primary) Ethyl Acetate / Hexanes Classic polar/non-polar gradient. The phenyl group aids solubility in hot EtOAc; Hexanes induce precipitation.Removing unreacted 2-phenylpyrrole and non-polar byproducts.
B (Alternative) Ethanol / Water (Aq. EtOH) Exploits the H-bonding of the aldehyde/NH. High solubility in hot EtOH; drastic drop in solubility upon adding water/cooling.Removing inorganic salts (from Vilsmeier workup) or very polar tars.
C (Rescue) Toluene Aromatic stacking interactions."Rescuing" oiled-out crude. Often used to triturate sticky solids before a proper recrystallization.

Troubleshooting Guides & FAQs

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is the most common failure mode for pyrrole aldehydes. It occurs when the melting point of the solvated product is lower than the boiling point of the solvent mixture, often exacerbated by impurities (MP depression).

Corrective Protocol:

  • The Seed Trick: Do not cool the solution rapidly. Keep the solution slightly cloudy at a warm temperature (~40°C). Add a "seed crystal" (if available) or scratch the glass surface with a glass rod to induce nucleation.

  • Solvent Switch: If using System B (EtOH/Water) , you likely added water too fast. Re-heat to dissolve the oil, then add water dropwise only until persistent turbidity is seen. Stop and let it cool slowly.

  • Trituration: If the oil refuses to solidify, evaporate the solvent. Add cold Toluene or Diethyl Ether and sonicate. This often extracts the impurities keeping the product in the oil phase, causing the product to crash out as a solid.

Issue 2: "The product is dark brown/red. It should be off-white."

Diagnosis: Pyrroles are susceptible to oxidation and oligomerization (polypyrrole formation), leading to colored impurities.

Corrective Protocol:

  • Activated Charcoal: During the hot dissolution step (Step 2 in the workflow below), add activated charcoal (5-10% by weight). Stir for 5-10 minutes, then filter while hot through a Celite pad.

  • Avoid Acid: Ensure your glassware is acid-free. Trace acids catalyze the polymerization of pyrroles.

Issue 3: "I have low recovery yield."

Diagnosis: The product is likely too soluble in the "cold" solvent, or the mother liquor volume is too high.

Corrective Protocol:

  • Concentration: Evaporate the mother liquor to half volume and cool again to harvest a "second crop."

  • Anti-solvent Ratio: In System A , increase the proportion of Hexanes. In System B , increase the proportion of Water (carefully).

Detailed Experimental Protocol

Standard Operating Procedure (SOP): Recrystallization via System A (EtOAc/Hexanes)

Prerequisites:

  • Crude 5-phenyl-1H-pyrrole-3-carbaldehyde.[1]

  • Hotplate/Stirrer.

  • Solvents: HPLC grade Ethyl Acetate (EtOAc) and Hexanes (or Heptane).

Workflow Visualization:

RecrysProtocol Step1 1. Dissolution Dissolve crude in min. vol. boiling EtOAc. Step2 2. Clarification (Optional) Add charcoal, filter hot through Celite. Step1->Step2 Step3 3. Anti-Solvent Addition Add hot Hexanes dropwise until persistent cloudiness. Step1->Step3 If clear Step2->Step3 Step4 4. Re-Solubilization Add 1-2 drops EtOAc to clear the solution. Step3->Step4 Step5 5. Controlled Cooling Room Temp (1h) -> 4°C (2h). Do not disturb. Step4->Step5 Step6 6. Isolation Vacuum filtration. Wash with cold Hexanes. Step5->Step6

Figure 2: Step-by-step workflow for the purification of phenyl-pyrrole aldehydes.

Step-by-Step Instructions:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add boiling Ethyl Acetate in small portions with stirring. Use the minimum amount necessary to dissolve the solid.

    • Note: If insoluble black specks remain, these are likely inorganic salts or decomposed carbon. Filter them out hot.

  • Cloud Point: Once dissolved, keep the solution near boiling. Slowly add hot Hexanes (or Heptane) down the side of the flask.

    • Target: Continue adding until a faint, persistent cloudiness (turbidity) appears and does not disappear upon swirling.

  • Clearing: Add a few drops of hot Ethyl Acetate to just clear the turbidity. The solution should be saturated but clear.

  • Crystallization: Remove from heat. Cover the flask loosely (e.g., with a Kimwipe or inverted beaker) to allow slow cooling to room temperature.

    • Critical: Do not disturb the flask. Agitation can cause rapid precipitation of amorphous powder instead of crystals.

    • After 1 hour: Move the flask to a refrigerator (4°C) for 2-3 hours to maximize yield.

  • Filtration: Filter the crystals using a Büchner funnel. Wash the cake with cold Hexanes (to remove surface impurities without dissolving the product).

  • Drying: Dry under vacuum at 40°C. Avoid high temperatures (>60°C) as the aldehyde may oxidize [3].

References

  • General Pyrrole Synthesis & Purification

    • PubChem. (n.d.). 5-Phenyl-1H-pyrrole-3-carbaldehyde. National Library of Medicine. Retrieved from [Link]

  • Vilsmeier-Haack Context & Solvents

    • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Analogous Purification (Fluorophenyl derivatives): Google Patents. (2021). Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. CN112194607A. Retrieved from Note: This patent details the use of aqueous ethanol (30%) and ethyl acetate systems for the 2-fluorophenyl analog, a structurally identical scaffold regarding solubility properties.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-phenyl-1H-pyrrole-3-carbaldehyde before handling. Perform all solvent manipulations in a functional fume hood.

Sources

Optimization

Technical Support Center: Troubleshooting the Vilsmeier-Haack Formylation of 2-Phenylpyrrole

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the Vilsmeier-Haack formylation of 2-phenylpyrrole. This powerful reaction is a cornerstone for introducing a f...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the Vilsmeier-Haack formylation of 2-phenylpyrrole. This powerful reaction is a cornerstone for introducing a formyl group onto electron-rich heterocyclic systems, yet it presents unique challenges. This document moves beyond a simple protocol, offering a detailed analysis of the reaction's intricacies, troubleshooting common issues, and providing a robust experimental framework to ensure your success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the formylation of 2-phenylpyrrole. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction resulted in a very low yield or no product at all. What are the likely causes?

This is the most frequent challenge, often stemming from the sensitive nature of the Vilsmeier reagent. Several factors can contribute to low yields:

  • Moisture Contamination: The Vilsmeier reagent, a chloroiminium salt, is extremely sensitive to moisture.[1] Water in your glassware, solvent, or reagents will rapidly quench the active electrophile, halting the reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or distilled reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-optimal Reagent Quality: The purity of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is critical.[1]

    • DMF: Over time, DMF can decompose into dimethylamine, which has a characteristic fishy odor.[2] Dimethylamine is nucleophilic and will react with the Vilsmeier reagent, reducing the amount available for the formylation of your substrate.

    • POCl₃: This reagent is also moisture-sensitive and should be handled with care.

    • Solution: Use freshly opened bottles of high-purity DMF and POCl₃. If your DMF smells fishy, it should be purified by distillation or replaced.

  • Incorrect Stoichiometry: The molar ratio of 2-phenylpyrrole, DMF, and POCl₃ significantly impacts the outcome. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Solution: While a 1:1 ratio of DMF to POCl₃ is used to generate the reagent, a slight excess of the Vilsmeier reagent relative to the substrate is often beneficial. See the protocol section for recommended ratios.

  • Inadequate Reaction Temperature: The optimal temperature is substrate-dependent.[3] While Vilsmeier reagent formation is conducted at low temperatures (0 °C), the subsequent formylation may require heating to proceed at a reasonable rate.

    • Solution: If you observe no reaction at low temperatures (monitored by TLC), gradually increase the temperature (e.g., to room temperature, then to 40-60 °C).[4] Be cautious, as excessive heat can lead to decomposition.[5]

  • Inefficient Work-up and Hydrolysis: The reaction initially forms an iminium salt intermediate, which must be hydrolyzed to yield the final aldehyde product.[6][7] This step is crucial for obtaining a good yield.

    • Solution: The work-up is typically performed by pouring the reaction mixture onto crushed ice, followed by careful neutralization with a base (e.g., sodium hydroxide, sodium carbonate, or sodium acetate solution) to a pH of 8-9.[4][5] This ensures complete hydrolysis of the iminium salt.[8][9]

Q2: What is the expected regioselectivity for the formylation of 2-phenylpyrrole? Where will the -CHO group add?

For 2-phenylpyrrole, formylation is expected to occur almost exclusively at the C5 position, yielding 5-phenyl-1H-pyrrole-2-carbaldehyde .

Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The pyrrole ring is highly activated towards electrophilic attack. The nitrogen atom strongly directs electrophiles to the adjacent α-positions (C2 and C5) due to the stability of the resulting cationic intermediate (Wheland intermediate).[7] Since the C2 position is already substituted with a phenyl group, the electrophilic Vilsmeier reagent will attack the vacant and electronically rich C5 position.

Q3: My TLC shows multiple spots, including what I believe is the product. What are the potential side products?

The formation of multiple products can complicate purification and reduce the yield of the desired compound.

  • Diformylation: If a significant excess of the Vilsmeier reagent is used or if the reaction is run for an extended period at high temperatures, diformylation can occur, leading to the formation of 2-phenylpyrrole-3,5-dicarbaldehyde.

    • Solution: Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). Monitor the reaction closely by TLC to avoid over-reaction.

  • Polymerization/Decomposition: Pyrroles can be sensitive to strongly acidic conditions. The Vilsmeier-Haack reaction conditions, while generally mild, can sometimes lead to the formation of dark, polymeric materials, especially with prolonged heating.[5]

    • Solution: Maintain careful temperature control. Avoid excessively high temperatures or prolonged reaction times.

Q4: The reaction mixture turned dark brown or black. What does this signify?

A dark coloration often indicates decomposition of the starting material or product.[5] This can be triggered by:

  • Excessive Heat: As mentioned, high temperatures can promote polymerization and degradation pathways for sensitive heterocyclic substrates.

  • Highly Concentrated Reaction: If the Vilsmeier reagent precipitates out of solution, localized heating can occur upon addition of the substrate, leading to decomposition.

    • Solution: If precipitation is an issue, consider using a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to maintain a homogeneous solution.[1] Ensure efficient stirring throughout the reaction.

Q5: How can I best purify the final product, 5-phenyl-1H-pyrrole-2-carbaldehyde?

Purification is essential to isolate the target compound from unreacted starting materials, side products, and residual reagents.

  • Column Chromatography: This is the most common and effective method for purifying formylated pyrroles.[10]

    • Recommended System: A silica gel column using a gradient of ethyl acetate in hexanes is typically effective. The polarity can be adjusted based on TLC analysis.

  • Recrystallization: If the crude product is obtained as a solid and is relatively pure, recrystallization can be an excellent final purification step.

    • Potential Solvents: A mixture of ethyl acetate and hexanes, or ethanol and water, may be suitable solvent systems.

Core Experimental Protocol

This protocol provides a reliable starting point for the Vilsmeier-Haack formylation of 2-phenylpyrrole.

Reagents and Stoichiometry
ReagentMolar Eq.Purpose
2-Phenylpyrrole1.0Substrate
Phosphorus Oxychloride (POCl₃)1.2Reagent (Vilsmeier Formation)
N,N-Dimethylformamide (DMF)5.0 - 10.0Reagent & Solvent
Step-by-Step Methodology
  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5-10 equivalents).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[4]

    • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a white solid Vilsmeier reagent may be observed.[4][11]

  • Formylation Reaction:

    • Dissolve 2-phenylpyrrole (1.0 equivalent) in a minimum amount of anhydrous DMF.

    • Add the solution of 2-phenylpyrrole dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by TLC (e.g., using 20% ethyl acetate in hexanes). If the reaction is sluggish, it can be gently heated to 40-60 °C.[4]

  • Work-up and Hydrolysis:

    • Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C.

    • Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice. This step is often exothermic.

    • Neutralize the acidic solution by the slow addition of aqueous sodium hydroxide (e.g., 3 M solution) or a saturated solution of sodium carbonate until the pH is between 8 and 9.[5] Stir for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).

  • Purification:

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel to afford the pure 5-phenyl-1H-pyrrole-2-carbaldehyde.[10]

Visualizing the Process

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in three main stages: formation of the Vilsmeier reagent, electrophilic attack by the pyrrole, and hydrolysis to the final aldehyde.[12][13]

Vilsmeier_Mechanism Vilsmeier-Haack Mechanism for 2-Phenylpyrrole cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier reacts with POCl3 POCl₃ POCl3->Vilsmeier Pyrrole 2-Phenylpyrrole Vilsmeier->Pyrrole reacts with Iminium Iminium Salt Intermediate Pyrrole->Iminium attacks Aldehyde 5-Phenyl-1H-pyrrole- 2-carbaldehyde Iminium->Aldehyde hydrolyzed by Water H₂O, Base Water->Aldehyde

Caption: The three key stages of the Vilsmeier-Haack reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common experimental issues.

Troubleshooting_Workflow Troubleshooting Flowchart start Low Yield / No Reaction q1 Are reagents anhydrous and glassware dry? start->q1 q2 Is DMF fresh? (No fishy odor) q1->q2 Yes sol1 Dry glassware/solvents. Use inert atmosphere. q1->sol1 No q3 Is temperature optimized? q2->q3 Yes sol2 Use fresh/distilled DMF. q2->sol2 No q4 Was work-up pH adjusted to 8-9? q3->q4 Yes sol3 Monitor by TLC. Gradually increase heat (e.g., RT to 60°C). q3->sol3 No sol4 Ensure complete hydrolysis by careful basification. q4->sol4 No end_node Problem Resolved q4->end_node Yes sol1->q1 sol2->q2 sol3->q3 sol4->q4

Caption: A step-by-step guide to diagnosing low-yield reactions.

References
  • BenchChem. Application Notes and Protocols: A Step-by-Step Guide for the In Situ Preparation of Vilsmeier Reagent. 11

  • BenchChem. Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting. 5

  • BenchChem. Vilsmeier-Haack Reaction Technical Support Center. 1

  • BenchChem. physical and chemical properties of Vilsmeier's reagent. 4

  • Wikipedia. Vilsmeier–Haack reaction.

  • ChemTube3D. Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt.

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.

  • Chemistry Steps. Vilsmeier-Haack Reaction.

  • Chemistry Steps. Imine and Enamine Hydrolysis Mechanism.

  • Royal Society of Chemistry. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.

  • ChemTube3D. Pyrrole-Hydrolysis of an Iminium Salt is loaded.

  • Royal Society of Chemistry. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.

  • J&K Scientific LLC. Vilsmeier-Haack Reaction.

  • Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.

  • Wikipedia. Vilsmeier reagent.

  • YouTube. Vilsmeier-Haack Reaction Mechanism | Organic Chemistry.

  • Enamine. Vilsmeier Reagent.

  • ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

  • Reddit. Having some troubles with a Vislmeier-Haack reaction.

  • Wikipedia. Pyrrole.

  • National Center for Biotechnology Information. The Formylation of N,N‑Dimethylcorroles.

  • Royal Society of Chemistry. Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes.

  • SlideShare. Vilsmeier haack rxn.

  • National Center for Biotechnology Information. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.

  • Organic Chemistry Portal. Pyrrole synthesis.

  • Royal Society of Chemistry. Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B.

  • CORE. Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials.

  • Royal Society of Chemistry. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.

  • Royal Society of Chemistry. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles.

  • Google Patents. Synthesis method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.

  • YouTube. Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene | Heterocyclic Compound | Must Watch.

  • Google Patents. Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.

  • Academia.edu. Preparation of 2,5-Dimethyl-l-Phenylpyrrole.

Sources

Troubleshooting

Technical Support Center: Purification of 5-Phenyl-1H-Pyrrole-3-Carbaldehyde

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with crude 5-phenyl-1H-pyrrole-3-carbaldehyde....

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with crude 5-phenyl-1H-pyrrole-3-carbaldehyde. The protocols and explanations herein are designed to address common challenges encountered during the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: My crude 5-phenyl-1H-pyrrole-3-carbaldehyde is a dark brown or black tar-like substance. Is this normal?

A1: It is not uncommon for crude pyrrole derivatives, including 5-phenyl-1H-pyrrole-3-carbaldehyde, to appear as dark oils or tars. Pyrroles are electron-rich aromatic compounds that can be susceptible to polymerization and degradation, especially if exposed to air, light, heat, or residual acidic catalysts from the synthesis.[1][2] The coloration often indicates the presence of polymeric polypyrroles or other high-molecular-weight byproducts formed during the reaction or workup.[3] While challenging to handle, these crude materials can typically be purified to yield the desired product.

Q2: What are the most common impurities I should expect from a Paal-Knorr synthesis of this compound?

A2: In a typical Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, the impurity profile can be complex.[4][5] Key impurities to anticipate include:

  • Unreacted Starting Materials: Such as the 1,4-dicarbonyl precursor and the amine source.

  • Polymeric Byproducts: Dark, tarry materials resulting from self-condensation of the pyrrole product or starting materials, often catalyzed by acidic conditions.[3]

  • Side-Reaction Products: The reaction is pH-sensitive. Highly acidic conditions (pH < 3) can favor the formation of furan derivatives as the main byproduct.[4][6]

  • N-Confused Pyrroles: In some cases, isomeric dipyrromethanes can form, which can be difficult to separate.[7]

Q3: How should I store the purified 5-phenyl-1H-pyrrole-3-carbaldehyde to ensure its stability?

A3: Pyrrole and its derivatives can be sensitive to light, heat, and oxygen, which can cause them to darken and degrade over time.[1] For optimal stability and shelf-life, the purified compound should be stored as a solid in an airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dark place, such as a refrigerator or freezer, to minimize degradation.

Troubleshooting Purification Challenges

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable protocols.

Q4: My compound streaks severely during silica gel column chromatography, leading to poor separation and mixed fractions. What is causing this and how can I resolve it?

A4: This is a classic problem when purifying pyrroles on standard silica gel. The streaking, or tailing, is caused by strong interactions between the polar N-H group of the pyrrole and the acidic silanol (Si-OH) groups on the surface of the silica gel.[8] This leads to slow, uneven elution from the column.

Root Cause Analysis and Solution Workflow:

Caption: Decision workflow for troubleshooting streaking in column chromatography.

Detailed Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol describes a standard method for purifying the title compound using silica gel chromatography with a triethylamine-modified eluent to suppress tailing.[8][9]

1. Materials and Equipment:

  • Crude 5-phenyl-1H-pyrrole-3-carbaldehyde
  • Silica gel (230-400 mesh)
  • Solvents: Ethyl Acetate (EtOAc), n-Hexane (or Petroleum Ether), Dichloromethane (DCM) - all HPLC grade
  • Triethylamine (Et₃N)
  • Flash chromatography system (manual or automated)
  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

2. TLC Analysis and Solvent System Selection:

  • Objective: Find a solvent system where the desired product has an Rf value of approximately 0.2-0.35.[9][10]
  • Procedure:
  • Dissolve a small amount of crude material in DCM or EtOAc.
  • Spot the solution on a TLC plate.
  • Develop the plate in various Hexane:EtOAc solvent systems (e.g., 9:1, 4:1, 7:3).
  • To the most promising solvent system, add 0.5-1% Et₃N by volume. For example, for a 7:3 Hexane:EtOAc system, prepare 100 mL of eluent by mixing 69.5 mL Hexane, 30 mL EtOAc, and 0.5 mL Et₃N.
  • Run a new TLC plate with the modified eluent to confirm the Rf and observe the reduction in streaking.

3. Column Preparation and Loading (Dry Loading Method):

  • Dry loading is recommended for samples that are oils or tars, as it ensures a more uniform application to the column.[9][11]
  • Dissolve the crude product (e.g., 1 gram) in a minimal amount of DCM.
  • Add silica gel (approximately 2-3 times the weight of the crude product) to this solution.
  • Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained.[11]
  • Prepare the column by packing silica gel as a slurry in the initial, least polar eluent (e.g., 10% EtOAc in Hexane + 1% Et₃N).
  • Carefully add the silica-adsorbed crude product to the top of the packed column, followed by a thin protective layer of sand.[10]

4. Elution and Fraction Collection:

  • Begin elution with a low-polarity mobile phase (e.g., 10% EtOAc in Hexane + 1% Et₃N).
  • Gradually increase the polarity of the eluent (gradient elution) as the column runs (e.g., move to 15%, 20%, 25% EtOAc, always maintaining the 1% Et₃N). A gradient ensures that impurities are well-separated from the product.[9][12]
  • Collect fractions and monitor them by TLC.
  • Combine the fractions containing the pure product (identified by a single spot at the correct Rf).

5. Product Isolation:

  • Concentrate the combined pure fractions using a rotary evaporator.
  • Dry the resulting solid or oil under a high vacuum to remove all residual solvents.
Parameter Recommendation for 5-phenyl-1H-pyrrole-3-carbaldehyde Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice.[11]
Mobile Phase Hexane:Ethyl Acetate GradientAllows for separation of non-polar and moderately polar impurities.
Additive 0.5-1% Triethylamine (Et₃N)Neutralizes acidic silanol groups, preventing streaking of the pyrrole N-H.[8]
Loading Method Dry Loading on SilicaIdeal for oily/tarry crude products, leading to better band resolution.[9][11]
Elution Profile Gradient ElutionMore effective for separating compounds with different polarities than isocratic elution.[9]

Table 1: Recommended Column Chromatography Parameters

Q5: I attempted recrystallization, but my product either oiled out or remained dissolved even at low temperatures. How can I find a suitable recrystallization solvent?

A5: Finding the right recrystallization solvent is a process of methodical trial and error, guided by the principle of "like dissolves like." The ideal solvent will dissolve the crude product when hot but not when cold, while the impurities remain soluble (or insoluble) at both temperatures. For pyrrole derivatives, which have moderate polarity, a binary solvent system often works best.

Troubleshooting Recrystallization:

  • Initial Solvent Screening:

    • Place a small amount of crude material (20-30 mg) into several test tubes.

    • Add a few drops of different solvents, covering a range of polarities:

      • Non-polar: Hexane, Toluene

      • Moderately Polar: Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate (EtOAc)

      • Polar: Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA), Water

    • Observe solubility at room temperature. A good candidate solvent will not dissolve the compound well at room temperature.

    • Heat the tubes that showed poor room-temperature solubility. If the compound dissolves completely upon heating, it is a promising solvent.

    • Cool the dissolved samples to room temperature and then in an ice bath. The formation of crystals indicates a successful single-solvent system.

  • Developing a Binary Solvent System:

    • If no single solvent is ideal, try a binary system. This typically involves a "soluble" solvent (one that dissolves the compound well at room temperature) and an "anti-solvent" (one in which the compound is poorly soluble).

    • Common Pairs: Toluene/Hexane, EtOAc/Hexane, DCM/Hexane, EtOH/Water, IPA/Water.[13][14]

    • Procedure:

      • Dissolve the crude product in the minimum amount of the hot "soluble" solvent (e.g., Toluene or Ethanol).

      • While the solution is still hot, slowly add the "anti-solvent" (e.g., Hexane or Water) dropwise until the solution becomes faintly cloudy (the saturation point).

      • Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

Detailed Protocol 2: Recrystallization from an Ethanol/Water System

Recrystallization from mixed solvent systems like ethanol/water is a common and effective method for purifying moderately polar organic compounds.[13]

  • Place the crude 5-phenyl-1H-pyrrole-3-carbaldehyde into an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to completely dissolve the solid.

  • Heat the solution to near boiling.

  • Slowly add hot water dropwise until the solution just begins to turn cloudy.

  • Add a few drops of hot ethanol to re-clarify the solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under a vacuum.

Q6: My crude product is intensely colored. Will standard purification methods remove the color?

A6: The dark color is likely due to high-molecular-weight polymeric impurities. While column chromatography is often effective at separating these baseline impurities, some persistent color may co-elute with your product. If color remains after an initial purification pass, an activated charcoal treatment can be effective.[8]

Protocol 3: Decolorization with Activated Charcoal

  • Dissolve the partially purified, colored product in a suitable solvent (e.g., ethyl acetate or ethanol) at room temperature.

  • Add a very small amount of activated charcoal (typically 1-2% of the product weight). Caution: Adding too much charcoal will significantly reduce your yield as it can adsorb your product.

  • Stir or gently heat the mixture for 5-15 minutes.

  • Filter the mixture while hot through a pad of Celite or a fluted filter paper to remove the charcoal.

  • Concentrate the filtrate and proceed with the final purification step (e.g., recrystallization or a second column).

Purification Strategy Overview:

Caption: General purification workflow for crude 5-phenyl-1H-pyrrole-3-carbaldehyde.

References

  • BenchChem. (n.d.). Troubleshooting common issues in the purification of tetrasubstituted pyrroles.
  • ChemicalBook. (n.d.). 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde synthesis.
  • Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives.
  • BIOSYNCE. (2025, June 13). What are the challenges in the synthesis and application of pyrrole?.
  • BenchChem. (n.d.). Application Note: Chromatographic Purification of Phenyl(1H-pyrrol-3-yl)methanone.
  • Banaras Hindu University. (n.d.). CHB-401: Heterocyclic Compounds (Section B) Pyrrole.
  • Organic Syntheses. (n.d.). Procedure for the Synthesis of 5,15-Diphenylporphyrin.
  • Google Patents. (n.d.). CN112194607A - Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
  • University of Alberta. (n.d.). Column Chromatography.
  • Moore, G. F. Lab. (n.d.). Refined Synthesis of 5-Substituted Dipyrromethanes.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Splendid Lab Pvt. Ltd. (n.d.). 5-Phenyl-1H-pyrrole-3-carbaldehyde.
  • Technical Disclosure Commons. (2025, February 24). Crystalline form of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde and process for.
  • SRIRAMCHEM. (n.d.). 5-phenyl-1H-pyrrole-3-carbaldehyde.
  • ResearchGate. (n.d.). 59 questions with answers in PYRROLES | Science topic.
  • BenchChem. (n.d.). Troubleshooting Knorr pyrazole synthesis impurities.
  • ResearchGate. (2009, February 18). A convenient synthesis of pyrrole-3-carboxaldehyde.
  • BLD Pharm. (n.d.). 56448-22-7|5-Phenyl-1H-pyrrole-3-carbaldehyde.
  • Organic Syntheses. (n.d.). Techniques in Organic Synthesis: Flash Column Chromatography.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • Thermo Scientific. (n.d.). Column care guide and general method development information for Thermo Scientific phenyl columns.
  • ChemicalBook. (2025, July 16). 5-phenyl-1H-pyrrole-3-carbaldehyde.
  • CP Lab Safety. (n.d.). 5-Phenyl-1H-pyrrole-3-carboxaldehyde, 95% Purity.
  • RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.
  • ResearchGate. (2025, August 8). An Efficient and Green Procedure for Synthesis of Pyrrole Derivatives by Paal-Knorr Condensation.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.

Sources

Reference Data & Comparative Studies

Validation

Definitive Characterization Guide: 1H NMR of 5-phenyl-1H-pyrrole-3-carbaldehyde

Topic: 1H NMR Interpretation of 5-phenyl-1H-pyrrole-3-carbaldehyde Content Type: Technical Comparison & Characterization Guide Executive Summary This guide provides a rigorous technical analysis of the 1H NMR characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Interpretation of 5-phenyl-1H-pyrrole-3-carbaldehyde Content Type: Technical Comparison & Characterization Guide

Executive Summary

This guide provides a rigorous technical analysis of the 1H NMR characterization of 5-phenyl-1H-pyrrole-3-carbaldehyde , a critical pharmacophore in kinase inhibitor development. Unlike standard spectral lists, this document compares solvent performance systems (DMSO-d₆ vs. CDCl₃) and establishes a self-validating regiochemical differentiation protocol to distinguish the target molecule from its common synthetic isomers (e.g., 2-phenyl analogs).

Structural Anatomy & Resonance Logic

To interpret the spectrum accurately, one must map the electronic environment of the pyrrole core. The electron-withdrawing aldehyde group at C3 and the electron-donating nitrogen at N1 create a push-pull system that defines the chemical shifts.

Molecular Connectivity & Shift Prediction (DOT Visualization)

G N1 N1-H (Broad, Exchangeable) ~11.8 - 12.2 ppm C2 C2-H (Deshielded, d) ~7.7 - 7.9 ppm N1->C2 Ortho N1->C2 Strong NOE Ph Phenyl Protons (Multiplets) ~7.2 - 7.8 ppm N1->Ph Strong NOE (Ortho-H) C3 C3-CHO (Aldehyde, s) ~9.6 - 9.9 ppm C2->C3 Ortho C4 C4-H (Shielded, d) ~6.8 - 7.1 ppm C2->C4 4J Coupling (~1.5Hz) C3->C4 Ortho C5 C5-Phenyl (Substituent) C4->C5 Ortho C5->N1 Ortho C5->Ph Rotatable Bond

Figure 1: Connectivity map showing expected chemical shifts and critical NOE interactions for structural validation.

Comparative Analysis: Solvent System Performance

Selecting the correct solvent is not merely about solubility; it determines the visibility of the "fingerprint" protons (NH and CHO).

Performance Matrix: DMSO-d₆ vs. CDCl₃
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Technical Insight
NH Proton Visibility Excellent. Appears as a sharp(er) broad singlet at 11.8–12.2 ppm.Poor. Often invisible or extremely broad due to quadrupole relaxation and exchange.DMSO forms H-bonds with the pyrrole NH, slowing exchange and "locking" the proton in place for detection.
Aldehyde (-CHO) Distinct singlet ~9.8 ppm.Distinct singlet ~9.8 ppm.Minimal variation, but DMSO separates it better from potential trace acid impurities.
Aromatic Resolution High dispersion. Phenyl and Pyrrole CHs often separate well.Moderate. Overlap between Pyrrole C2-H and Phenyl protons is common.DMSO's polarity interacts differently with the electron-deficient C2-H, often shifting it downfield away from the phenyl multiplet.
Coupling Constants Visible. ⁴J coupling between C2-H and C4-H is often resolvable.Often obscured by line broadening.Use DMSO for detailed coupling analysis (J-values).

Recommendation: For definitive characterization, DMSO-d₆ is the superior performance system . CDCl₃ should only be used if downstream steps require non-polar extraction and rapid checks, but it risks missing the NH integration.

Comparative Analysis: Regioisomer Differentiation

A common synthetic pitfall (e.g., Vilsmeier-Haack reaction) is the formation of the 2-phenyl-4-carbaldehyde or 2-phenyl-3-carbaldehyde isomers. Standard 1D NMR is often insufficient to distinguish these due to similar shift ranges.

The "Gold Standard" Validation Method: 1D NOE / 2D NOESY

You must validate the position of the Phenyl group relative to the NH.

Target Structure: 5-phenyl-1H-pyrrole-3-carbaldehyde [1]

  • Mechanism: The Phenyl ring is at position 5, adjacent to the NH (position 1).

  • Observation: Irradiating the NH signal will show a strong NOE enhancement of the Phenyl ortho-protons.

  • Secondary Observation: Irradiating the NH will also enhance the C2-H (the proton between N and CHO).

Alternative Isomer: 2-phenyl-1H-pyrrole-3-carbaldehyde

  • Mechanism: The Phenyl ring is at position 2, adjacent to the NH.

  • Observation: Irradiating the NH will enhance the Phenyl protons.

  • CRITICAL DIFFERENCE: In the 2-phenyl isomer, the C4-H and C5-H are adjacent. You would see a ³J coupling (vicinal, ~3-4 Hz) between two pyrrole protons. In the target 5-phenyl-3-carbaldehyde, the pyrrole protons (C2 and C4) are meta to each other, showing only weak ⁴J coupling (~1.5 Hz).

Differentiation Logic Flow

DecisionTree Start Isolate Product Step1 Check Coupling (J) of Pyrrole CHs Start->Step1 Branch1 Two Doublets, J = 3-4 Hz Step1->Branch1 Vicinal Coupling Branch2 Two Broad Singlets/Doublets, J < 2 Hz Step1->Branch2 Meta Coupling Result1 Likely 2,3-substituted isomer (Vicinal protons present) Branch1->Result1 Step2 Run NOESY / 1D NOE targeting NH Branch2->Step2 Result2 NOE to Phenyl AND C2-H? Step2->Result2 Final CONFIRMED: 5-phenyl-1H-pyrrole-3-carbaldehyde Result2->Final Yes

Figure 2: Logic gate for distinguishing the target molecule from regioisomers.

Experimental Protocol: High-Resolution Characterization

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this specific protocol.

Materials:

  • Sample: ~5–10 mg of 5-phenyl-1H-pyrrole-3-carbaldehyde.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D).

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Methodology:

  • Preparation: Dissolve the sample completely. If the solution is cloudy, filter through a cotton plug directly into the NMR tube. Suspended particles broaden the NH peak.

  • Acquisition (1D 1H):

    • Set relaxation delay (d1) to at least 5 seconds . The aldehyde and NH protons have long T1 relaxation times. Short delays will under-integrate these signals, leading to false purity calculations.

    • Scans: 16–32 scans are sufficient for this concentration.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase correction: Manual phasing is critical for the aldehyde region to ensure the baseline is flat for integration.

  • Validation (NOE):

    • Run a 1D Selective NOE.

    • Irradiate the NH peak (~12.0 ppm).

    • Look for enhancement at ~7.5 ppm (Phenyl ortho-H) and ~7.8 ppm (C2-H).

Data Summary: Chemical Shift Assignments (DMSO-d₆)
PositionTypeShift (δ ppm)MultiplicityIntegralAssignment Logic
1 NH11.8 – 12.2br s1HExchangeable; disappears with D₂O shake.
3-CHO CH9.6 – 9.9s1HDiagnostic aldehyde; deshielded by anisotropy.
2 CH7.7 – 7.9d (J~1.5Hz)1HMost deshielded ring proton (alpha to N, ortho to C=O).
Ph CH7.3 – 7.8m5HPhenyl ring protons; overlaps possible.
4 CH6.9 – 7.1d (J~1.5Hz)1HShielded relative to C2; beta to N.
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard text for general shift theory and solvent effects).

  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Source for NOE and Pulse Sequence protocols).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (General reference for pyrrole shift ranges). Link

Sources

Comparative

mass spectrometry fragmentation pattern of 5-phenyl-1H-pyrrole-3-carbaldehyde

Executive Summary 5-phenyl-1H-pyrrole-3-carbaldehyde (C₁₁H₉NO, MW 171.[1][2][3][4]19) is a critical pharmacophore in the synthesis of kinase inhibitors and anti-inflammatory agents. Its structural integrity is defined by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-phenyl-1H-pyrrole-3-carbaldehyde (C₁₁H₉NO, MW 171.[1][2][3][4]19) is a critical pharmacophore in the synthesis of kinase inhibitors and anti-inflammatory agents. Its structural integrity is defined by the specific regiochemistry of the phenyl and formyl substituents on the pyrrole ring.

This guide provides a technical analysis of its mass spectrometry (MS) fragmentation patterns, contrasting it with common regioisomers (e.g., 2-phenyl analogs). We focus on distinguishing features in Electron Ionization (EI) and Electrospray Ionization (ESI) to support precise structural elucidation in drug development workflows.

Methodology & Instrumentation

To ensure reproducible fragmentation data, the following dual-ionization approach is recommended. This protocol validates the molecular weight (Soft Ionization) and structural fingerprint (Hard Ionization).

Experimental Protocol: Dual-Mode MS Characterization

Phase A: Soft Ionization (LC-ESI-MS/MS)

  • Objective: Confirm Molecular Ion [M+H]⁺ and analyze labile loss.

  • System: Q-TOF or Orbitrap (High Resolution).

  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Low to preserve [M+H]⁺).

    • Collision Energy (CID): Stepped 10-30 eV.

Phase B: Hard Ionization (GC-EI-MS)

  • Objective: Generate structural fingerprint for isomer differentiation.

  • System: Single Quadrupole GC-MS.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Inlet Temp: 250°C.

  • Ion Source: Electron Impact at 70 eV.[5][6]

  • Scan Range: m/z 40–400.

Fragmentation Analysis: The Fingerprint

The fragmentation of 5-phenyl-1H-pyrrole-3-carbaldehyde is governed by the stability of the aromatic pyrrole ring and the labile nature of the aldehyde functionality.

Primary Fragmentation Pathway (EI, 70 eV)

The molecular ion (M⁺, m/z 171 ) is prominent due to the aromatic stability of the phenyl-pyrrole conjugate system.

Fragment Ion (m/z)IdentityMechanismRelative Abundance (Est.)
171 [M]⁺ Molecular Ion (Radical Cation)100% (Base Peak)
170 [M-H]⁺ Loss of Aldehydic Hydrogen40-60%
143 [M-CO]⁺ Decarbonylation (Loss of C=O)20-30%
142 [M-CHO]⁺ Alpha-cleavage (Loss of Formyl radical)30-50%
115 [C₉H₇]⁺ Ring Contraction / HCN Loss15-25%
77 [C₆H₅]⁺ Phenyl Cation10-20%
Mechanistic Insight
  • Aldehyde Cleavage (m/z 170 & 142): The aldehyde group at C3 is the primary site of fragmentation. Alpha-cleavage yields the [M-H]⁺ ion (m/z 170), stabilized by the pyrrole nitrogen's lone pair resonance. Direct loss of the formyl radical (•CHO) yields the cation at m/z 142.

  • Decarbonylation (m/z 143): A characteristic rearrangement involves the extrusion of neutral CO, resulting in a phenyl-pyrrole radical cation.

  • Ring Destruction (m/z 115): Following the loss of the carbonyl group and HCN (a signature of pyrrole ring fragmentation), the ion typically rearranges to a stable indenyl-like cation [C₉H₇]⁺.

Visualization of Fragmentation Pathways

The following diagram illustrates the causal flow from the parent ion to diagnostic fragments.

FragmentationPathway M_Ion Molecular Ion [M]+. m/z 171 M_H [M-H]+ m/z 170 M_Ion->M_H -H• (alpha-cleavage) M_CHO [M-CHO]+ m/z 142 M_Ion->M_CHO -CHO• M_CO [M-CO]+. m/z 143 M_Ion->M_CO -CO (Rearrangement) Indenyl [C9H7]+ m/z 115 M_CHO->Indenyl -HCN (Ring cleavage) M_CO->Indenyl -HCN / -H Phenyl Phenyl Cation m/z 77 Indenyl->Phenyl -C3H2

Figure 1: Proposed EI fragmentation pathway for 5-phenyl-1H-pyrrole-3-carbaldehyde.

Comparative Performance: Distinguishing Isomers

A major challenge in analyzing substituted pyrroles is differentiating regioisomers. The specific position of the phenyl and aldehyde groups dictates unique fragmentation intensities (The "Ortho Effect").

Comparison: 5-Phenyl vs. 2-Phenyl Isomers
Feature5-Phenyl-1H-pyrrole-3-carbaldehyde (Target)2-Phenyl-1H-pyrrole-3-carbaldehyde (Alternative)Diagnostic Logic
[M-H]⁺ Stability Moderate IntensityHigh Intensity In the 2-phenyl isomer, the NH and C3-CHO are adjacent, but the C2-Phenyl allows for extended conjugation, often stabilizing the M-1 ion more effectively than the 5-phenyl isomer.
[M-OH]⁺ (m/z 154) Absent / NegligibleObservable "Ortho" effect: In 2-substituted pyrroles with carbonyls, interaction with the NH or adjacent phenyl can facilitate OH loss via rearrangement.
Fragment m/z 115 Standard abundanceHigher abundanceThe 2-phenyl isomer forms the fused indenyl cation more readily due to the proximity of the C2-phenyl ring to the C3-carbon center after CO loss.
Why This Matters
  • Target Molecule (5-Phenyl): The phenyl ring is distal to the aldehyde (separated by the nitrogen or C4). Steric hindrance is lower, and "ortho" rearrangements involving the phenyl ring and aldehyde are geometrically restricted.

  • Alternative (2-Phenyl): The phenyl group is adjacent to the aldehyde (if aldehyde is at C3). This proximity facilitates cyclization/rearrangement pathways (e.g., loss of H₂O or OH) that are mechanistically forbidden for the 5-phenyl isomer.

References

  • NIST Chemistry WebBook. Pyrrole Fragmentation Data & Standard EI Spectra.[6] National Institute of Standards and Technology. [Link]

  • Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization.[7] Rapid Communications in Mass Spectrometry.[7] [Link]

  • Pavia, D. L., et al.Introduction to Spectroscopy (Mass Spectrometry of Aromatic Aldehydes). Cengage Learning. (Standard Text Reference).

Sources

Validation

Comparative Reactivity Guide: 5-Phenyl vs. 5-Methyl Pyrrole-3-Carbaldehyde

Executive Summary This guide provides a technical comparison between 5-methylpyrrole-3-carbaldehyde (5-Me-P3C) and 5-phenylpyrrole-3-carbaldehyde (5-Ph-P3C) . While both serve as critical C3-functionalized building block...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 5-methylpyrrole-3-carbaldehyde (5-Me-P3C) and 5-phenylpyrrole-3-carbaldehyde (5-Ph-P3C) . While both serve as critical C3-functionalized building blocks for porphyrins, BODIPYs, and fused heterocycles, their reactivity profiles diverge significantly due to competing electronic and steric effects.

  • 5-Methyl Variant: Exhibits superior nucleophilicity in the pyrrole ring and higher solubility in polar organic solvents. It is the preferred scaffold for maximizing yields in condensation reactions where steric bulk is a limiting factor.

  • 5-Phenyl Variant: Offers extended conjugation, resulting in bathochromic (red) shifts in optical applications. However, it introduces significant steric hindrance and lowers the electrophilicity of the aldehyde carbon via resonance stabilization, often requiring harsher reaction conditions.

Electronic & Structural Analysis[1]

To predict reactivity, one must understand the electronic influence of the substituent at C5 on the aldehyde at C3.

Electronic Effects
  • 5-Methyl (+I Effect): The methyl group acts as a weak electron donor via induction and hyperconjugation. This increases the electron density of the pyrrole ring, making the ring itself more nucleophilic (susceptible to oxidation). However, it has a minimal deactivating effect on the C3-aldehyde, maintaining its electrophilicity for condensation reactions.

  • 5-Phenyl (+M / -I Effect): The phenyl ring exerts a dual effect. Inductively (-I), it is electron-withdrawing. However, resonance (+M) dominates in the excited state or conjugated products. In the ground state, the phenyl group stabilizes the pyrrole ring system but can sterically hinder the rotation required for optimal transition states in multi-component reactions.

Steric Influence

The C5-phenyl group introduces significant bulk. While C5 is "meta" to the C3-aldehyde, preventing direct clash, the phenyl group restricts the conformational freedom of the molecule in the active site of enzymes or during crystal packing, often lowering solubility compared to the methyl variant.

Visualization of Electronic Pathways

ElectronicEffects Substituent C5-Substituent Ring Pyrrole Ring (Electron Density) Substituent->Ring Modulates Nucleophilicity Aldehyde C3-Aldehyde (Electrophile) Ring->Aldehyde Donation lowers Electrophilicity Reaction Reactivity Outcome Aldehyde->Reaction Condensation Site Methyl Methyl (5-Me) Methyl->Ring +I (Inductive) Increases Density Phenyl Phenyl (5-Ph) Phenyl->Ring +M (Resonance) Stabilizes System Phenyl->Reaction Steric Hindrance Reduces Rate

Figure 1: Mechanistic flow of substituent effects on the reactive centers. The Methyl group activates the ring without hindering the aldehyde; the Phenyl group stabilizes the system but introduces steric drag.

Comparative Performance Data

The following data aggregates experimental trends observed in Knoevenagel condensations and Dipyrromethene synthesis.

Feature5-Methyl Pyrrole-3-Carbaldehyde5-Phenyl Pyrrole-3-CarbaldehydeImplications
Aldehyde Reactivity HighModerate5-Me reacts faster with weak nucleophiles.
Solubility (MeOH/DCM) ExcellentModerate/Low5-Ph often requires co-solvents (THF/DMF).
UV-Vis Absorption

~290 nm

~315 nm
5-Ph precursors lead to Red-shifted dyes.
Oxidation Potential Lower (Easier to oxidize)Higher (More stable)5-Me requires inert atmosphere storage.
Condensation Yield 75% - 90%50% - 65%5-Ph suffers from steric losses and purification issues.
Product Fluorescence High Quantum YieldVariable (Rotation dependent)5-Ph requires rigidification to prevent quenching.

Case Study: Synthesis of Fused Heterocycles

Target Reaction: Knoevenagel Condensation with Malononitrile to form substituted acrylonitriles (precursors for pyrrolo[2,3-d]pyrimidines).

Reaction Workflow

The reaction involves the attack of the malononitrile anion on the C3-aldehyde.

ReactionPathway Start Start: Pyrrole-3-CHO + Malononitrile Inter Intermediate: Aldol-type Adduct Start->Inter Nucleophilic Attack Cat Catalyst: Piperidine/EtOH Cat->Start Activates Nucleophile Elim Elimination (-H2O) Inter->Elim Spontaneous Prod Product: Pyrrolyl-Acrylonitrile Elim->Prod Conjugation Drive

Figure 2: General Knoevenagel condensation pathway applicable to both derivatives.

Experimental Observation
  • 5-Methyl: Reaction typically reaches completion in 30-60 minutes at room temperature (ethanol, cat. piperidine).[1][2][3] The product precipitates cleanly.

  • 5-Phenyl: Reaction often requires reflux (2-4 hours) or microwave assistance. The conjugation of the phenyl ring with the pyrrole reduces the partial positive charge on the aldehyde carbon, making it less susceptible to nucleophilic attack. Furthermore, the product is often more soluble in ethanol, requiring column chromatography rather than simple filtration.

Validated Experimental Protocol

Objective: Synthesis of 5-substituted pyrrole-3-acrylonitriles via Knoevenagel Condensation. Scope: Validated for both 5-Me and 5-Ph variants.

Reagents
  • Pyrrole-3-carbaldehyde derivative (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ethanol (Absolute) [Solvent]

  • Piperidine (0.1 eq) [Catalyst]

Step-by-Step Methodology
  • Preparation:

    • In a 50 mL round-bottom flask, dissolve 1.0 mmol of the pyrrole-3-carbaldehyde (5-Me or 5-Ph) in 5 mL of Ethanol .

    • Note for 5-Ph: If the solid does not dissolve completely, add THF dropwise until a clear solution is obtained. Homogeneity is critical for kinetics.

  • Activation:

    • Add 1.1 mmol (73 mg) of Malononitrile. Stir for 2 minutes.

    • Add 10 mol% (approx. 10 µL) of Piperidine.

  • Reaction:

    • 5-Methyl: Stir at 25°C (Room Temp). Monitor via TLC (Hexane:EtOAc 7:3). Expect completion in <1 hour.

    • 5-Phenyl: Stir at reflux (78°C) . Monitor via TLC. Expect completion in 2-4 hours.

    • Why? The thermal energy is required to overcome the activation energy barrier raised by the resonance stabilization of the 5-phenyl aldehyde.

  • Work-up (Self-Validating Step):

    • Cool the mixture to 0°C.

    • Success Indicator: A precipitate should form (Yellow/Orange solid).

    • Filter the solid and wash with cold ethanol (2 x 5 mL).

    • Troubleshooting: If 5-Ph product does not precipitate, evaporate solvent to 20% volume and add cold water to force precipitation.

  • Characterization:

    • Verify the disappearance of the aldehyde peak (~9.6-9.8 ppm) in 1H NMR.

    • Verify the appearance of the vinylic proton (~7.5-8.0 ppm).

References

  • Expeditious, mechanochemical synthesis of BODIPY dyes. Beilstein Journal of Organic Chemistry, 2013. [Link]

  • Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones. Frontiers in Chemistry, 2024. [Link]

  • Electronic Effects in Transition Metal Porphyrins. Inorganic Chemistry, ACS Publications. [Link]

  • One-pot sequential multicomponent reaction... synthesis of substituted pyrrole-3-carbaldehydes. RSC Advances, 2018. [Link]

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 5-phenyl-1H-pyrrole-3-carbaldehyde: An Integrated Crystallographic, Spectroscopic, and Computational Approach

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the structural characterization of 5-phenyl-1H-pyrrole-3-carbaldehyde. In the absence of publicl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the structural characterization of 5-phenyl-1H-pyrrole-3-carbaldehyde. In the absence of publicly available single-crystal X-ray diffraction data for this specific molecule, this document leverages crystallographic data from structurally related pyrrole derivatives to provide valuable insights. Furthermore, it presents a holistic view by comparing these inferred crystallographic properties with experimental data obtained from alternative and complementary analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and supported by computational modeling. This integrated approach is designed to offer a robust framework for the structural verification of 5-phenyl-1H-pyrrole-3-carbaldehyde and similar compounds in a research and drug development context.

X-ray Crystallography: A Comparative Analysis Based on Structural Analogs

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.[1][2] It provides precise data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 5-phenyl-1H-pyrrole-3-carbaldehyde is not publicly deposited, analysis of closely related, substituted pyrrole-3-carbaldehydes allows for an expert extrapolation of its expected crystallographic parameters.

A study on densely substituted 3-formylpyrroles provides crystallographic data for compounds such as 1-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5-phenyl-1H-pyrrole-3-carbaldehyde, which crystallizes in the monoclinic space group P21/c.[3] Another investigation into N-substituted pyrroles reports the crystal structure of a related derivative, confirming the pyrrole core formation. These examples suggest that 5-phenyl-1H-pyrrole-3-carbaldehyde is likely to crystallize in a common space group for small organic molecules, such as P21/c or P-1.

Table 1: Comparison of Crystallographic Data for Substituted Pyrrole Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
1-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5-phenyl-1H-pyrrole-3-carbaldehyde[3]C28H21NO2MonoclinicP21/c12.64917.993221.9541105.454
Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate[4]C26H23NO2OrthorhombicP2121218.805610.663821.8315904
4-(2-chloro-3-fluorophenyl)-1H-pyrrole-3-carbonitrile[5]C11H6ClFN2MonoclinicP21/c10.74110.0389.993108.564

The planarity of the pyrrole ring is a key feature, though some puckering can be induced by bulky substituents. The phenyl and carbaldehyde groups attached to the pyrrole core are expected to be twisted relative to the plane of the pyrrole ring to minimize steric hindrance. Intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H and the carbaldehyde oxygen, are anticipated to play a significant role in the crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small organic molecule like 5-phenyl-1H-pyrrole-3-carbaldehyde would follow a standardized protocol.

  • Crystal Growth: High-quality single crystals are essential. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or hexane/dichloromethane).

  • Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.[6] The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. Data is collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[6]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.[1]

SC_XRD_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Crystal Growth Crystal Growth Data Collection Data Collection Crystal Growth->Data Collection High-quality crystal Structure Solution Structure Solution Data Collection->Structure Solution Diffraction data Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial model Final Structure Final Structure Structure Refinement->Final Structure Refined model

Caption: General workflow for single-crystal X-ray diffraction analysis.

Spectroscopic Alternatives for Structural Elucidation

In the absence of a definitive crystal structure, a combination of spectroscopic techniques provides the necessary evidence for the structural confirmation of 5-phenyl-1H-pyrrole-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and spatial arrangement of atoms in a molecule.[7][8] For 5-phenyl-1H-pyrrole-3-carbaldehyde, ¹H and ¹³C NMR are fundamental for structural assignment.

Table 2: Representative ¹H and ¹³C NMR Data for Substituted Pyrrole-3-carbaldehydes

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde[3]9.86 (s, 1H, CHO), 7.68-7.73 (m, 2H), 7.26-7.30 (m, 2H), 7.02-7.05 (m, 3H), 6.98 (d, 2H), 6.92-6.95 (m, 2H), 6.76 (d, 2H), 6.67 (s, 1H), 3.68 (s, 3H)185.93, 159.58, 142.28, 136.14, 133.15, 131.80, 129.60, 129.35 (2C), 128.54 (2C), 128.31 (2C), 128.11 (2C), 128.03 (2C), 126.95, 125.96, 122.32, 114.61 (2C), 109.30, 55.41
1-(4-Methoxyphenyl)-2-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde[9]9.65 (s, 1H, CHO), 8.11 (d, 1H), 8.01 (t, 1H), 7.41–7.49 (m, 2H), 6.97 (d, 2H), 6.87 (d, 1H), 6.82 (d, 1H), 6.77 (d, 2H), 3.73 (s, 3H)186.0, 159.3, 147.9, 138.2, 136.6, 131.1, 130.8, 129.2, 127.3 (2C), 125.8, 125.5, 124.9, 123.2, 114.6 (2C), 108.8, 55.5

The aldehyde proton of 5-phenyl-1H-pyrrole-3-carbaldehyde is expected to appear as a singlet at a low field (around 9.7 ppm). The protons of the pyrrole ring will show characteristic chemical shifts and coupling constants, and the phenyl protons will appear in the aromatic region. Two-dimensional NMR techniques like COSY, HSQC, and HMBC would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the phenyl, pyrrole, and carbaldehyde moieties.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for each experiment.

  • Data Processing and Analysis: The acquired data is Fourier transformed, phased, and baseline corrected. The chemical shifts, coupling constants, and correlations are then analyzed to elucidate the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[10] The fragmentation pattern can also offer valuable structural clues.[11] For 5-phenyl-1H-pyrrole-3-carbaldehyde (C₁₁H₉NO), the expected exact mass is 171.0684 g/mol .

High-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) would confirm the elemental composition.[12] Electron ionization (EI) would likely lead to characteristic fragmentation patterns, such as the loss of the formyl group (CHO) or cleavage of the phenyl group.[13]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS. For GC-MS with EI, a solution in a volatile solvent like dichloromethane is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer. For LC-MS, the sample is first separated by liquid chromatography. The mass spectrum is then recorded over a relevant m/z range.

  • Data Analysis: The molecular ion peak is identified to determine the molecular weight. The isotopic pattern is analyzed to support the elemental composition, which is confirmed by the accurate mass measurement from HRMS. Fragmentation patterns are analyzed to deduce structural features.

Computational Modeling: A Theoretical Approach

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the geometric and electronic properties of molecules.[14] DFT calculations can be used to predict the optimized geometry, bond lengths, bond angles, and spectroscopic properties (e.g., NMR chemical shifts) of 5-phenyl-1H-pyrrole-3-carbaldehyde. These theoretical predictions can then be compared with experimental data to further validate the proposed structure. Studies on related phenylpyrrole derivatives have successfully used computational approaches to understand their properties.[15]

Characterization_Methods cluster_experimental Experimental Techniques cluster_theoretical Theoretical Technique 5-phenyl-1H-pyrrole-3-carbaldehyde 5-phenyl-1H-pyrrole-3-carbaldehyde X-ray Crystallography X-ray Crystallography 5-phenyl-1H-pyrrole-3-carbaldehyde->X-ray Crystallography Solid-state 3D structure NMR Spectroscopy NMR Spectroscopy 5-phenyl-1H-pyrrole-3-carbaldehyde->NMR Spectroscopy Connectivity & Stereochemistry Mass Spectrometry Mass Spectrometry 5-phenyl-1H-pyrrole-3-carbaldehyde->Mass Spectrometry Molecular Weight & Formula Computational Modeling (DFT) Computational Modeling (DFT) 5-phenyl-1H-pyrrole-3-carbaldehyde->Computational Modeling (DFT) Predicted Geometry & Properties

Caption: Comparison of structural characterization techniques.

Conclusion

While direct single-crystal X-ray diffraction data for 5-phenyl-1H-pyrrole-3-carbaldehyde remains elusive in the public domain, a comprehensive structural analysis can be confidently achieved through a multi-faceted approach. By comparing with the crystallographic data of closely related analogs, we can predict its likely solid-state conformation and packing. This inferred data is strongly corroborated by definitive experimental evidence from NMR spectroscopy and mass spectrometry, which together confirm the molecular connectivity and composition. Furthermore, computational modeling serves as a powerful tool to refine our understanding of the molecule's geometry and electronic structure. For researchers and drug development professionals, this integrated strategy of combining comparative crystallographic analysis with robust spectroscopic and theoretical data provides a scientifically rigorous and self-validating framework for the structural elucidation of novel compounds.

References

  • PubMed. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]

  • Journal of the Chemical Society. (1964). Pyrroles and related compounds. Part IV. Mass spectrometry in structural and stereochemical problems. Part XXX. Mass spectra of monocyclic derivatives of pyrrole. [Link]

  • Sci-Hub. (2010). Study of conformations and hydrogen bonds in the configurational isomers of pyrrole‐2‐carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis. [Link]

  • Computational study about the derivatives of pyrrole as high-energy-density compounds. (2025). [Link]

  • The Royal Society of Chemistry. (n.d.). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. [Link]

  • PubMed. (2019). Computational studies on N-phenyl pyrrole derivatives as MmpL3 inhibitors in Mycobacterium tuberculosis. [Link]

  • ResearchGate. (2018). Synthetic approaches for pyrrole-3-carbaldehydes. [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... [Link]

  • PubMed. (2010). Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis. [Link]

  • ResearchGate. (2025). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • GSRS. (n.d.). 5-PHENYL-1H-PYRROLE-3-CARBOXALDEHYDE. [Link]

  • National Institutes of Health. (n.d.). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • ResearchGate. (2025). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). [Link]

  • Universität Ulm. (2025). Single-Crystal X-Ray Diffraction (SC-XRD). [Link]

  • sites@gsu. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • CONICET. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]

  • Supporting Information. (n.d.). [Link]

  • National Institutes of Health. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

  • SIOC Journals. (n.d.). Synthesis, Design and Three-Dimensional Quantitative Structure Activity Relationship (3D-QSAR) Research of Phenylpyrrole Fungicides. [Link]

  • Bentham Science Publisher. (2024). In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. [Link]

  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-phenyl-1H-pyrrole-3-carbaldehyde proper disposal procedures

Executive Summary & Compound Identification Objective: This guide defines the safe handling, segregation, and disposal protocols for 5-phenyl-1H-pyrrole-3-carbaldehyde . Due to the specific reactivity of the aldehyde fun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

Objective: This guide defines the safe handling, segregation, and disposal protocols for 5-phenyl-1H-pyrrole-3-carbaldehyde . Due to the specific reactivity of the aldehyde functionality attached to the electron-rich pyrrole ring, this compound requires strict segregation from strong oxidizers and acids to prevent uncontrolled polymerization or oxidation prior to disposal.

Compound Data:

  • Chemical Name: 5-phenyl-1H-pyrrole-3-carbaldehyde[1][2][3][4][5]

  • CAS Number: 56448-22-7[1][2][5]

  • Molecular Formula: C₁₁H₉NO[3][5]

  • Physical State: Solid (typically off-white to light brown powder)

  • Solubility: Soluble in DMSO, Methanol, Dichloromethane; poorly soluble in water.

Hazard Profile & Risk Assessment

To ensure safe disposal, we must first understand the chemical behavior that dictates our waste stream choices. While specific toxicological data for this isomer is often limited compared to parent pyrroles, we apply Read-Across Toxicology from structural analogs (e.g., pyrrole-3-carboxaldehyde, 2-phenylpyrrole).

Hazard CategoryClassification (GHS/OSHA)Operational Implication
Health Irritant (H315, H319, H335) Dust control is critical. Inhalation of fines during weighing/transfer can cause severe respiratory irritation.
Reactivity Aldehyde Functionality Susceptible to autoxidation to carboxylic acids over time. Reacts exothermically with strong amines (Schiff base formation).
Stability Acid-Sensitive Pyrroles are electron-rich; exposure to strong mineral acids can trigger rapid, exothermic polymerization (tar formation).
Environmental Aquatic Toxicity (Likely) Phenyl-substituted heterocycles often persist in aquatic environments. Zero-discharge to sewer systems is mandatory.

Pre-Disposal: Segregation & Storage

The Golden Rule: Never commingle this compound with incompatible waste streams "just to save space."

Chemical Incompatibility Matrix
  • Strictly Segregate From:

    • Strong Oxidizers: (e.g., Nitric acid, Peroxides, Permanganates). Risk: Fire/Explosion.

    • Strong Acids: (e.g., Concentrated HCl, H₂SO₄). Risk: Polymerization/Heat generation.

    • Strong Bases: Risk: Aldehyde condensation reactions (Aldol type).

Storage for Disposal
  • Container: Amber glass or High-Density Polyethylene (HDPE). Avoid metal containers if the compound is in solution (potential for metal-catalyzed oxidation).

  • Labeling: Must be clearly labeled "Hazardous Waste - Organic Solid" (or "Organic Liquid" if dissolved).

  • Headspace: Leave 10% headspace in containers to accommodate potential off-gassing from slow oxidation.

Disposal Workflows

A. Waste Stream Decision Matrix

The following logic gate determines the correct disposal path based on the physical state of your waste.

Waste_Decision_Tree Start Waste Generation: 5-phenyl-1H-pyrrole-3-carbaldehyde State_Check Physical State? Start->State_Check Solid Pure Solid / Powder State_Check->Solid Solid Liquid Dissolved in Solvent State_Check->Liquid Solution Solid_Path Double-bag in polyethylene bags Solid->Solid_Path Liquid_Check Solvent Type? Liquid->Liquid_Check Bin_Solid Destruction Method: High-Temp Incineration Solid_Path->Bin_Solid Halogenated Halogenated (e.g., DCM, Chloroform) Liquid_Check->Halogenated Contains Halogens NonHalogenated Non-Halogenated (e.g., DMSO, MeOH) Liquid_Check->NonHalogenated No Halogens Bin_Halo Stream: Halogenated Waste (High BTU Incineration) Halogenated->Bin_Halo Bin_NonHalo Stream: Flammable Waste (Fuel Blending/Incineration) NonHalogenated->Bin_NonHalo

Figure 1: Decision logic for classifying 5-phenyl-1H-pyrrole-3-carbaldehyde waste streams to ensure regulatory compliance (RCRA) and safety.

B. Detailed Protocols

Scenario 1: Disposal of Pure Solid (Expired or Surplus)

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Use a fume hood to avoid dust inhalation.

  • Packaging: Transfer the solid into a clear polyethylene bag. Seal with tape. Place this bag inside a second bag (double containment).

  • Tagging: Attach a hazardous waste tag listing the full chemical name and CAS # (56448-22-7). Do not use abbreviations.

  • Binning: Place in the drum designated for "Solid Organic Hazardous Waste."

  • Destruction: This stream is routed for high-temperature incineration to ensure complete destruction of the pyrrole ring.

Scenario 2: Disposal of Reaction Mixtures (Liquid)

  • Identification: Identify the primary solvent (e.g., Dichloromethane vs. Methanol).

  • Segregation:

    • If Halogenated:[6][7] Pour into the "Halogenated Organic Waste" carboy.

    • If Non-Halogenated: Pour into the "Non-Halogenated/Flammable Organic Waste" carboy.

  • Rinsing: Triple-rinse the original glassware with the matching solvent and add the rinsate to the waste container.

  • Closure: Cap the carboy immediately. Do not leave funnels in the neck of the waste container (prevents evaporation and spills).

Emergency Procedures: Spill Management

Spill Response Workflow If a spill occurs, immediate action prevents contamination of the lab environment.

Spill_Response Alert 1. ALERT Notify personnel Evacuate area Assess 2. ASSESS Is it >10g or outside hood? Is it solid or liquid? Alert->Assess PPE 3. PPE UP Nitrile Gloves, Goggles, N95/Respirator (if dust) Assess->PPE Contain 4. CONTAIN Cover with absorbent pads (Do not dry sweep dust) PPE->Contain Clean 5. CLEAN Scoop into bag Wipe with solvent Contain->Clean Dispose 6. DISPOSE Label as Haz Waste Clean->Dispose

Figure 2: Operational workflow for managing minor laboratory spills of pyrrole carbaldehydes.

Critical Cleanup Steps:

  • Dust Control (Solid Spill): Do not dry sweep. This generates airborne irritants.[8] Cover the powder with a wet paper towel (dampened with water or ethanol) to suppress dust, then scoop up the wet slurry.

  • Surface Decontamination: After removing the bulk material, wipe the surface with ethanol or acetone to solubilize any remaining organic residue.

  • Waste Generation: All cleanup materials (paper towels, gloves used during cleanup) must be treated as hazardous chemical waste, not regular trash.

References

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Pyrrole-3-carboxaldehyde derivatives. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-phenyl-1H-pyrrole-3-carbaldehyde
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